Product packaging for SM-20 protein(Cat. No.:CAS No. 155982-30-2)

SM-20 protein

Cat. No.: B1176416
CAS No.: 155982-30-2
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Description

SM-20 protein is a multifaceted intracellular protein that serves as a critical regulator in several important biological pathways. It was originally identified as a growth factor-responsive gene in vascular smooth muscle cells and is evolutionarily conserved . As a researcher-focused reagent, it is invaluable for studying cellular responses to oxygen tension, programmed cell death, and tissue differentiation processes. SM-20 is a member of the EGLN family of hypoxia-inducible factor (HIF) prolyl hydroxylases . In this well-characterized role, it functions as a cellular oxygen sensor that targets HIF-α subunits for degradation under normoxic conditions, playing a crucial part in the hypoxic response pathway . The protein contains a functional mitochondrial targeting sequence within its first 25 amino acids, and its localization to mitochondria is well-established . This mitochondrial association is significant for its additional function in promoting caspase-dependent apoptosis, as demonstrated in nerve growth factor (NGF)-deprived sympathetic neurons, where its ectopic expression is sufficient to induce cell death . Beyond its roles in oxygen sensing and apoptosis, SM-20 is markedly upregulated during skeletal muscle differentiation . Its expression is induced during the biochemical differentiation of myoblasts into myotubes, a process that occurs independently of cellular fusion, highlighting its importance in muscle development and regeneration research . In the central nervous system, expression is restricted to specific neuronal populations, including dopaminergic neurons and spinal motoneurons . The human homologue of SM-20 is identified as C1orf12, located on chromosome 1, and a related gene, SCAND2, has been identified on chromosome 15 . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

155982-30-2

Molecular Formula

C9H17NO3

Origin of Product

United States

Sm 20 Protein: Mammalian Muscle Development and Differentiation Regulator

Historical Context and Initial Discovery

SM-20 was initially identified through molecular cloning techniques, revealing its presence and regulation in specific cell types. nih.govnih.gov

Cloning from Rat Aortic Smooth Muscle Cells

The SM-20 gene was originally cloned from a cDNA library derived from rat aortic smooth muscle cells (SMC). nih.govnih.gov This initial discovery highlighted its presence in vascular tissue. Subsequent studies further characterized SM-20 as a novel 40-kd protein with expression in the arterial wall restricted to smooth muscle. nih.govsigmaaldrich.com In the normal arterial wall, SM-20 expression was found in medial SMC but not in adventitial fibroblasts or endothelial cells. nih.gov

Early Response Gene Characteristics

SM-20 is classified as a novel "early response" gene. nih.govnih.gov This classification suggests that its expression is rapidly induced in response to certain stimuli, such as growth factors. In SMC culture, SM-20 is inducible by a variety of agonists, including platelet-derived growth factor (PDGF) and angiotensin II. nih.gov Its superinduction in the presence of cycloheximide (B1669411) further supports its characterization as part of the primary response to growth agonists. nih.gov

Molecular Biology and Gene Expression Regulation

The expression of the SM-20 gene and the levels of the SM-20 protein are subject to intricate regulatory mechanisms, particularly in response to external signals like growth factors. nih.govnih.gov

Transcriptional Control Mechanisms

While the detailed mechanisms of SM-20 transcriptional control are still being investigated, analysis of the SM-20 promoter is expected to provide further insights into the specific regulatory processes. nih.gov Studies on the transcriptional regulation of gene expression in smooth muscle cells, in general, have highlighted the importance of DNA-protein interactions and elements like the CArG box, which binds the serum response factor (SRF), in regulating SM transcription. ahajournals.orgahajournals.org

Response to Growth Factors (e.g., PDGF, Angiotensin II, bFGF, TGFβ)

SM-20 expression is responsive to various growth factors. It is induced by platelet-derived growth factor (PDGF) and angiotensin II in cultured smooth muscle cells. nih.govnih.gov This induction is also observed in intimal SMC of atherosclerotic plaques and injured arteries. nih.govnih.gov

Research using cultured skeletal myoblasts has shown that the induction of SM-20 mRNA and protein during differentiation is partially inhibited by blocking differentiation with basic fibroblast growth factor (bFGF) or transforming growth factor beta (TGFβ). nih.govnih.gov This suggests that while PDGF and Angiotensin II can induce SM-20 in SMC, bFGF and TGFβ may have inhibitory effects on its expression in the context of skeletal muscle differentiation. nih.govnih.gov

The response of SM-20 expression to these growth factors can be summarized as follows:

Growth FactorEffect on SM-20 Expression (in context)Reference
PDGFInduction (in cultured SMC) nih.govnih.gov
Angiotensin IIInduction (in cultured SMC) nih.govnih.gov
bFGFPartial Inhibition of Induction (during skeletal muscle differentiation) nih.govnih.gov
TGFβPartial Inhibition of Induction (during skeletal muscle differentiation) nih.govnih.gov

These findings indicate that SM-20 is a growth factor-responsive gene, with its regulation varying depending on the cell type and the specific growth factor involved. nih.govnih.gov

mRNA and Protein Level Induction

Studies have demonstrated that SM-20 expression is regulated at both the mRNA and protein levels. In cultured smooth muscle cells, levels of this compound were shown to increase 1-3 hours after serum stimulation, similar to the increase observed in SM-20 mRNA levels. nih.govsigmaaldrich.com

In the context of skeletal muscle differentiation, low levels of SM-20 mRNA and protein were detected in proliferating mouse C2C12 myoblasts. nih.govnih.gov Differentiation induced by serum withdrawal led to a marked induction of SM-20 mRNA and the expression of high levels of this compound in myotubes. nih.govnih.gov This induction was observed even in non-fusing mouse C25 myoblast lines, indicating that the upregulation of SM-20 is linked to biochemical differentiation rather than myocyte fusion. nih.govnih.gov

The persistent high expression of SM-20 at later developmental stages in muscle is similar to that of skeletal muscle contractile proteins, suggesting potentially similar regulatory mechanisms. nih.gov The induction of SM-20 during differentiation and its inhibition by growth factors that block differentiation highlight its role as a marker for the differentiation state of these cells. nih.gov

While the changes in SM-20 levels in response to growth factors like bFGF and TGFβ might be an indirect consequence of differentiation inhibition, it is also possible that these factors directly influence SM-20 transcription. nih.gov

Protein Characteristics and Subcellular Localization

This compound exhibits specific characteristics regarding its presence within the cell and its distribution across various tissue types.

Cytoplasmic Presence and Filamentous Staining

This compound is found exclusively in the cytoplasm of cells. nih.gov Studies utilizing immunohistochemistry have shown that SM-20 localizes to filaments within the cytoplasm of cultured smooth muscle cells, displaying a staining pattern distinct from that of α-actin. nih.govnih.govsigmaaldrich.com In sympathetic neurons, SM-20 immunofluorescence presents as a punctate pattern in the cytoplasm, which has been observed to colocalize with markers for mitochondria, such as cytochrome oxidase I and mitochondria-selective dyes. nih.govresearchgate.net Analysis suggests that the initial 25 amino acids of SM-20 contain a functional mitochondrial targeting sequence. nih.gov However, a truncated form of SM-20 lacking the amino terminus was not restricted to mitochondria and was found throughout the cytosol and nucleus, while still retaining the ability to induce neuronal death. nih.gov Cytoplasmic filamentous staining patterns can be associated with the presence of intermediate filaments, such as cytokeratin and vimentin. ejmo.orgjrpms.eu

Distribution in Various Tissues (Smooth, Cardiac, Skeletal Muscle, Epithelial Cells)

SM-20 antigen has been detected in abundance in various muscle tissues, including smooth, cardiac, and skeletal muscle. nih.govsigmaaldrich.com In the arterial wall, SM-20 antigen is specifically located in the smooth muscle cells of the media and is found most abundantly in the neointima following balloon arterial injury. nih.govsigmaaldrich.com In human atherosclerotic coronary arteries, SM-20 antigen is predominant in the smooth muscle cells of intimal plaques and is not detected in macrophages, endothelium, or adventitial cells. nih.govsigmaaldrich.com Beyond muscle tissue, SM-20 has also been detected in some epithelial cells in organs such as the kidney, pancreas, gastrointestinal tract, and skin. nih.govsigmaaldrich.com However, it has not been found in the parenchyma of the liver, spleen, or testis. nih.govsigmaaldrich.com

The distribution of SM-20 across different tissues can be summarized as follows:

Tissue TypePresence of SM-20 AntigenNotes
Smooth MuscleAbundantArterial wall (media, neointima), Aorta, Bladder nih.govsigmaaldrich.comjst.go.jp
Cardiac MuscleAbundant nih.govsigmaaldrich.com
Skeletal MuscleAbundant nih.govsigmaaldrich.com
Epithelial CellsDetected in someKidney, Pancreas, GI Tract, Skin nih.govsigmaaldrich.com
Liver ParenchymaNot found nih.govsigmaaldrich.com
Spleen ParenchymaNot found nih.govsigmaaldrich.com
Testis ParenchymaNot found nih.govsigmaaldrich.com

Role in Developmental and Physiological Processes

SM-20 plays a role in key developmental and physiological processes, particularly in the context of muscle development and differentiation.

Skeletal Muscle Differentiation and Myogenesis in vitro and in vivo

SM-20 is regulated during skeletal muscle differentiation and development. nih.govnih.gov Studies examining SM-20 expression during the differentiation of cultured skeletal myoblasts and during skeletal myogenesis in vivo have provided insights into its function. nih.govnih.gov In cultured mouse C2C12 myoblasts, low levels of SM-20 mRNA and protein are expressed during proliferation. nih.govnih.gov However, differentiation induced by serum withdrawal leads to a marked induction of SM-20 mRNA and high levels of SM-20 antigen in myotubes. nih.govnih.gov This induction was partially inhibited by blocking differentiation with bFGF or TGFβ. nih.govnih.gov Similar results were observed with the nonfusing mouse C25 myoblast line, suggesting that SM-20 upregulation is linked to biochemical differentiation and is independent of cell fusion. nih.govnih.gov

During mouse embryogenesis, SM-20 is first detected at embryonic day 8.5 (8.5E) in the dermomyotomal cells of the rostral somites. nih.govnih.gov Its expression progresses in a rostral to caudal pattern, with the highest levels observed in the muscle primordia and mature muscles. nih.govnih.gov This pattern of expression suggests a role for SM-20 throughout skeletal muscle development. nih.govnih.gov

Upregulation during Differentiation and Development

As noted, SM-20 expression is significantly upregulated during skeletal muscle differentiation in culture and during skeletal myogenesis in mouse embryos. nih.govnih.gov In cultured myoblasts, the transition from a proliferating state to a differentiated state is accompanied by a substantial increase in SM-20 antigen. nih.gov This upregulation occurs as a concomitant of biochemical differentiation. nih.gov The persistent high expression of SM-20 at later developmental stages mirrors that of skeletal muscle contractile proteins, suggesting potentially similar regulatory mechanisms. nih.gov

The following table summarizes the expression levels of SM-20 during different stages of myogenesis:

Developmental/Differentiation StageSM-20 Expression Level (mRNA and Protein)Context
Proliferating Myoblasts (C2C12, C25)LowIn vitro cell culture nih.govnih.gov
Differentiated MyotubesHigh (Marked Induction)In vitro cell culture (Serum withdrawal) nih.govnih.gov
Embryonic Day 8.5 (Rostral Somites)First observedIn vivo mouse embryogenesis nih.govnih.gov
Muscle PrimordiaHighest levelsIn vivo mouse embryogenesis nih.govnih.gov
Mature MusclesHigh levelsIn vivo mouse embryogenesis and adult nih.govnih.gov

Function in Muscle Primordia and Mature Muscles

SM-20 is highly expressed in muscle primordia and mature muscles during mouse embryogenesis. nih.govnih.gov This sustained high expression level in mature skeletal muscle suggests a continued functional role beyond the initial differentiation phase. nih.gov The presence of SM-20 in these tissues throughout development and into maturity indicates its potential involvement in maintaining muscle structure or function in the adult organism, similar to the persistent expression of skeletal muscle contractile proteins. nih.gov

Implications in Arterial Wall Remodeling and Pathological States (e.g., Atherosclerotic Plaques, Arterial Injury)

The this compound demonstrates specific localization patterns within the arterial wall, suggesting potential roles in vascular remodeling and disease. In the rat arterial wall, SM-20 antigen is primarily found in the smooth muscle cells of the media. researchgate.netresearchgate.net Following balloon arterial injury, SM-20 is observed to be most abundant in the neointima, a region critical in the vascular response to injury. researchgate.netresearchgate.net Furthermore, studies of human atherosclerotic coronary arteries have shown that SM-20 antigen predominates in the smooth muscle cells within intimal plaques. researchgate.netresearchgate.net It was not detected in other cell types within the plaques, such as macrophages, endothelium, or adventitial cells. researchgate.netresearchgate.net This restricted presence in SMC within pathological vascular structures suggests SM-20 may serve as a specific marker for smooth muscle cells in the vessel wall, particularly in the context of arterial injury and atherosclerosis. researchgate.netresearchgate.net

Comparative Evolutionary Studies

Information regarding comprehensive comparative evolutionary studies of the this compound was not available in the consulted sources.

Advanced Research Methodologies

Research into the this compound has employed several advanced molecular and cellular methodologies to understand its expression, localization, and regulation.

RNA Blot Analysis and Quantitative Expression Studies

Studies have investigated the expression levels of SM-20 mRNA. It has been reported that SM-20 mRNA levels are regulated by growth factors in rat aortic smooth muscle cell cultures. researchgate.netresearchgate.net Furthermore, levels of this compound were observed to increase within 1-3 hours following serum stimulation of rat aortic SMC. researchgate.netresearchgate.net While the term "RNA blot analysis" (such as Northern blotting) is implied by the study of mRNA levels, specific details of quantitative expression methodologies beyond the observation of regulation by growth factors and serum stimulation were not extensively detailed in the provided information regarding SM-20. Western blot analysis has been used to detect the this compound itself in lysates of rat and human SMC, identifying a single protein species of approximately 40 kDa. researchgate.netresearchgate.net

Key Expression Findings:

ConditionSM-20 mRNA LevelsThis compound Levels
Growth factor presenceRegulatedNot specified
Serum stimulation (1-3 hours)IncreasedIncreased
Cultured SMC lysateDetectableDetectable (~40 kDa)
Culture medium concentrateNot specifiedNot detected

Immunocytochemistry and Immunohistochemistry for Localization

Immunocytochemistry and immunohistochemistry have been crucial techniques for determining the cellular and tissue localization of the this compound. Using affinity-purified polyclonal and monoclonal antibodies developed against a specific region of the SM-20 peptide, immunocytochemistry studies localized SM-20 to filaments within the cytoplasm of cultured smooth muscle cells. researchgate.netresearchgate.net Immunohistochemistry has been employed to examine SM-20 antigen distribution in various rat tissues. researchgate.netresearchgate.net These studies revealed abundant SM-20 antigen in smooth, cardiac, and skeletal muscle. researchgate.netresearchgate.net SM-20 was also detected in some epithelial cells in the kidney, pancreas, gastrointestinal tract, and skin, but was absent from the parenchyma of the liver, spleen, or testis. researchgate.netresearchgate.net Critically, within the rat arterial wall, immunohistochemistry demonstrated that SM-20 antigen is restricted to the smooth muscle cells of the media. researchgate.netresearchgate.net Its localization to the neointima after injury and to intimal plaques in atherosclerosis was also determined using immunohistochemistry. researchgate.netresearchgate.net

Cell Culture Models for Differentiation Studies (e.g., C2C12, C25 Myoblasts)

Cell culture models, particularly rat aortic smooth muscle cell (SMC) cultures, have been utilized to investigate the regulation of SM-20 expression in response to factors like growth factors and serum stimulation. researchgate.netresearchgate.net These models allow for controlled environments to study cellular responses. While SMC cultures are relevant to smooth muscle differentiation and function, the provided search results did not include information on the use of specific skeletal muscle myoblast cell lines such as C2C12 or C25 in studies related to SM-20.

Promoter Analysis Techniques

Research into the this compound has indicated its significant upregulation during the differentiation of cultured myoblasts and throughout skeletal myogenesis in mouse embryos. nih.govnih.gov This pattern of expression suggests that the transcriptional regulation of the SM-20 gene is tightly controlled during mammalian muscle development. The observed induction of SM-20 expression during differentiation by methods such as serum withdrawal, and its partial inhibition by growth factors like bFGF and TGFβ, further point to the presence of specific regulatory elements within the SM-20 gene promoter that respond to developmental cues and signaling pathways. nih.govnih.gov

While the expression profile of SM-20 strongly implies the involvement of specific promoter regions and transcription factors in its regulation during muscle differentiation, detailed information specifically describing the techniques used for the direct analysis of the SM-20 gene promoter (such as luciferase reporter assays, gel shift assays, chromatin immunoprecipitation, or in silico promoter analysis using tools like MatInspector or ModelInspector applied to the SM-20 sequence) was not found in the consulted search results. Studies have focused on the resulting mRNA and protein levels under various differentiation conditions and in different developmental stages to infer regulatory mechanisms. nih.govnih.gov The observed correlation between SM-20 expression levels and the state of muscle differentiation highlights the importance of understanding the regulatory region controlling its transcription. nih.gov

Sm 20 Protein Egln3 / Phd3 : Mediator of Neuronal Apoptosis

Discovery and Characterization as a Cell Death Regulator

The rat homolog of PHD3 was originally identified as SM-20 in a differential screen of cultured smooth muscle cells. utupub.fi Early research showed that SM-20 mRNA levels increased upon stimulation with growth factors and during smooth muscle cell differentiation. utupub.fi Upregulation of SM-20 mRNA was also observed following injuries to the blood vessel wall. utupub.fi Further studies in rat embryo fibroblasts demonstrated that activation of temperature-sensitive p53 led to an increase in SM-20 expression, resulting in apoptosis of these cells. utupub.fi Tumor cells lacking p53 but stably expressing SM-20 formed fewer colonies in colony-forming assays, suggesting a role for SM-20 downstream of p53 in driving growth arrest or apoptosis. utupub.fi

Following its identification as a proapoptotic protein, it was discovered that SM-20 expression is upregulated in sympathetic neurons after nerve growth factor (NGF) withdrawal. utupub.fi Overexpression of SM-20 was found to be sufficient to induce apoptosis in these neurons, even in the presence of NGF. utupub.fi This cell death was shown to be caspase-dependent. utupub.fi

Identification as a Gene Upregulated in Nerve Growth Factor (NGF) Deprivation

Studies in sympathetic neurons have provided important insights into the molecular mechanisms of neuronal apoptosis induced by NGF deprivation. ucl.ac.uk NGF withdrawal leads to apoptotic cell death characterized by a decline in glucose uptake, an increase in reactive oxygen species (ROS), activation of the JNK/c-Jun pathway, increased expression of select genes, and mitochondrial-dependent events such as cytochrome c release and caspase activation. nih.govfrontiersin.org The prolyl hydroxylase EglN3/SM-20 is among the genes whose expression increases during NGF withdrawal-induced death. ucl.ac.uk This upregulation of EGLN3 mRNA and protein levels after NGF withdrawal has been consistently observed. nih.govmpg.de Overexpression of EGLN3 promotes death in the presence of NGF through a mechanism dependent on its prolyl hydroxylase activity. nih.gov Conversely, loss or knockdown of EGLN3 significantly protects sympathetic neurons from cell death following NGF withdrawal. ucl.ac.uk

Data from quantitative RT-PCR experiments illustrate the induction of PHD3 mRNA after NGF withdrawal in sympathetic neurons:

Cell TypeConditionPHD3 mRNA Level (Relative to Control)Citation
Sympathetic Neurons+NGF (Control)1.0 mpg.de
Sympathetic Neurons-NGF (10 hours)> 2.0 mpg.de
Dorsal Root Ganglia-NGF (10 hours)No significant change mpg.de
Trigeminal Ganglia-NGF (10 hours)No significant change mpg.de

This table highlights the specific upregulation of PHD3 mRNA in sympathetic neurons upon NGF deprivation, in contrast to other neuronal types. mpg.de

Cellular Localization and Targeting

The cellular localization of SM-20/EGLN3/PHD3 is a key aspect of its function in neuronal apoptosis.

Identification as a Mitochondrial Protein

Early studies identified SM-20 as a mitochondrial protein. utupub.fi Immunofluorescence analysis showed that SM-20 could be detected in a punctate pattern that colocalized with cytochrome oxidase, a mitochondrial marker. utupub.fi This localization to mitochondria was further supported by subsequent research. researchgate.net

Functional Mitochondrial Targeting Sequence Analysis

Rat PHD3 (SM-20) is unique among the PHD isoforms in that it contains a large N-terminal sequence that includes a mitochondrial localization signal. nih.gov Evidence suggests that this mitochondrial targeting sequence is functional and directs a fraction of the protein to the mitochondria. nih.gov

Localization of Truncated Forms

Studies investigating the localization of truncated forms of SM-20 have shown that an amino-terminal truncated form was not restricted to mitochondria but instead localized throughout the cytosol and nucleus. researchgate.net Despite this altered localization, the truncated SM-20 retained the ability to induce neuronal death, similar to the wild-type protein. researchgate.net This suggests that while mitochondrial localization is a characteristic of the full-length rat SM-20, it may not be strictly required for its proapoptotic activity.

However, it is important to note that the previously observed mitochondrial targeting of rat SM-20 is unlikely to be a general feature of the protein family and may be specific to rats. genecards.org Human EGLN3 is primarily located in the cytosol and nucleus. genecards.orgnih.gov

Mechanisms of Cell Death Induction

EGLN3/PHD3 induces cell death through various mechanisms, particularly in neurons deprived of NGF. SM-20-induced death in neurons is accompanied by caspase-3 activation and can be blocked by general caspase inhibitors. researchgate.net This indicates a caspase-dependent apoptotic pathway. EGLN3 promotes apoptosis under normoxia, and its hydroxylase activity is necessary for apoptosis induction. frontiersin.orgresearchgate.netmolbiolcell.org

EGLN3 promotes apoptosis through the regulation of downstream targets. One such target is the kinesin KIF1Bbeta, which acts downstream of EGLN3 to induce apoptosis. frontiersin.orgresearchgate.net EGLN3 also plays a crucial role in the mitochondrial-dependent apoptosis pathway. frontiersin.org EGLN3 knockdown has been shown to increase Bcl-2 expression, decrease Bax expression, and inhibit the release of cytochrome c into the cytosol after ammonia (B1221849) injury in neurons, suggesting that EGLN3 inhibition protects against ammonia-induced apoptosis through this pathway. frontiersin.orgnih.gov In cardiomyocytes, EGLN3 inhibits the anti-apoptotic effect of BCL2 by disrupting the BAX-BCL2 complex. thermofisher.comactivemotif.comsinobiological.com

Furthermore, EGLN3 has been shown to hydroxylate the proapoptotic BCL-2 family member BIM-EL, which is critical for neuronal apoptosis. pnas.org This hydroxylation allows for the recognition of BIM-EL by the von Hippel-Lindau (VHL) protein, leading to BIM-EL protein stabilization. pnas.org Inhibition of NGF deprivation-induced death by low oxygen levels involves the suppression of BIM-EL. pnas.org By hydroxylating BIM-EL, EGLN3 provides a mechanistic link between its activity and the apoptotic pathway involving BIM-EL and VHL. pnas.org

EGLN3 can also induce subcellular aggregation of proteins, similar to aggresome-like structures, in an oxygen-dependent manner. ahajournals.org These protein aggregates may activate apoptosis in certain cell types and require PHD3 hydroxylase activity. ahajournals.org

EGLN3's role in apoptosis is also linked to the DNA damage response (DDR). thermofisher.comactivemotif.comsinobiological.com It plays a crucial role in the ATR/CHK1/p53 pathway by hydroxylating TELO2, promoting its interaction with ATR, which is required for the activation of this pathway. thermofisher.comactivemotif.comsinobiological.com EGLN3 knockdown can lead to ATR/CHK1/p53 signaling pathway inactivation and suppressed DNA damage-induced apoptosis. frontiersin.org

While EGLN3 is known for its role in hydroxylating HIF-alpha subunits, particularly HIF2A, its proapoptotic function in neurons deprived of NGF appears to involve hydroxylation of proteins other than HIF-alpha. nih.govresearchgate.net

Data illustrating the impact of EGLN3 knockdown on apoptosis markers in neurons subjected to ammonia injury:

MarkerConditionExpression/Release Level (Relative to Control)Citation
Caspase-3 ActivationAmmonia InjuryIncreased frontiersin.org
Caspase-3 ActivationAmmonia Injury + EGLN3 KnockdownDecreased frontiersin.org
Bcl-2 ExpressionAmmonia InjuryDecreased frontiersin.org
Bcl-2 ExpressionAmmonia Injury + EGLN3 KnockdownIncreased frontiersin.org
Bax ExpressionAmmonia InjuryIncreased frontiersin.org
Bax ExpressionAmmonia Injury + EGLN3 KnockdownDecreased frontiersin.org
Cytochrome c ReleaseAmmonia InjuryIncreased into cytosol frontiersin.org
Cytochrome c ReleaseAmmonia Injury + EGLN3 KnockdownInhibited into cytosol frontiersin.org

This table summarizes findings indicating that EGLN3 knockdown counteracts the pro-apoptotic effects of ammonia injury by modulating key players in the mitochondrial apoptosis pathway. frontiersin.org

Caspase-Dependent Apoptosis

Research indicates that SM-20/EGLN3/PHD3 promotes cell death in neuronal tissues through a caspase-dependent mechanism. usbio.netbio-techne.comnovusbio.comorigene.com Studies have shown that the apoptosis induced by SM-20 is blocked by general caspase inhibitors, highlighting the reliance on caspase activity in this process. nih.gov

Caspase-3 Activation

A key aspect of SM-20/EGLN3/PHD3-mediated apoptosis is its ability to induce caspase-3 activation. nih.govnih.gov This activation is a critical step in the apoptotic cascade, leading to the dismantling of the cell. eje.cztermedia.pl The induction of caspase-3 activation by SM-20/PHD3 has been observed in various studies, including those involving NGF-deprived neurons and in the context of ammonia-induced neurotoxicity. nih.govnih.gov Furthermore, the apoptotic activity of PHD3, as measured by caspase-3 activation, requires its own enzymatic hydroxylase activity. molbiolcell.orgnih.gov

Data from research on PHD3-induced apoptosis in HeLa cells demonstrates the dependence on hydroxylase activity for caspase-3 activation. molbiolcell.org

ConditionCaspase-3 Activation Level (Relative)
ControlLow
PHD3-EGFPHigh
PHD3-EGFP + DMOGLow
PHD3 R206K-EGFPLow

Note: Data is illustrative based on findings indicating inhibition of caspase-3 activation by DMOG and a hydroxylase-inactive mutant (PHD3 R206K). molbiolcell.org

Role in Neurotrophin-Withdrawal-Mediated Cell Death

SM-20/EGLN3/PHD3 plays an important role in the programmed cell death that occurs in neurons following the withdrawal of neurotrophic factors, such as Nerve Growth Factor (NGF). activemotif.comuniprot.orgnih.govnih.govcore.ac.ukpnas.orgcore.ac.uk Expression of SM-20 is upregulated in sympathetic neurons deprived of NGF, and this increased expression is sufficient to promote neuronal death even in the presence of NGF. nih.govnih.gov The proapoptotic effect of EGLN3 in neurons is considered to be NGF-induced and likely mediated through the regulation of caspase-3 activity. activemotif.comuniprot.orgthermofisher.comnovusbio.com EGLN3 activity is required for apoptosis in sympathetic neurons deprived of NGF in vitro. core.ac.ukpnas.org This process involves the hydroxylation and stabilization of the proapoptotic protein BIM-EL, which then allows for interaction with VHL, leading to BIM-EL protein stabilization. core.ac.ukpnas.org

Overexpression Studies and Apoptosis Promotion

Overexpression of SM-20/EGLN3/PHD3 has been shown to promote apoptosis in neuronal cells. nih.govnih.govnih.govnih.govnih.gov This effect has been observed in various neuronal models, including sympathetic neurons. nih.govnih.govnih.gov The mechanism by which overexpression promotes death is dependent on its prolyl hydroxylase activity. nih.gov Increased levels of PHD3 under normoxic conditions activate apoptosis in a manner dependent on oxygen and PHD3 hydroxylase activity. molbiolcell.org

Regulation of Expression in Neuronal Contexts

The expression of SM-20/EGLN3/PHD3 in neuronal tissues is subject to regulation by various stimuli, particularly those associated with cellular stress and apoptotic signaling.

Upregulation in NGF-Deprived Sympathetic Neurons

A significant regulatory mechanism for SM-20/EGLN3/PHD3 expression in neurons is its upregulation following the deprivation of NGF. nih.govnih.govcore.ac.uknih.gov This increase in expression at both the mRNA and protein levels is a key event in initiating the apoptotic program in these neurons. nih.govnih.gov

Induction by Other Apoptotic Agents (e.g., Cytosine Arabinoside, Phosphatidylinositol 3-Kinase Inhibitors)

Beyond neurotrophin withdrawal, the expression of SM-20 (EGLN3) also increases during neuronal death induced by other apoptotic agents. nih.gov Examples include cytosine arabinoside (ara-C) and inhibitors of phosphatidylinositol 3-kinase (PI3K), such as LY294002. nih.gov This suggests that SM-20/EGLN3/PHD3 is a convergent point in apoptotic pathways triggered by diverse stimuli in neurons. Cytosine arabinoside is a chemotherapy medication known to induce apoptosis in various cell types, including neuronal cells. wikipedia.orgfishersci.ca

Protein Synthesis Elevation in NGF-Deprived Neurons

A key observation linking SM-20 to neuronal apoptosis is the elevation of its expression and protein synthesis in sympathetic neurons following NGF withdrawal. nih.govnih.govresearchgate.netsemanticscholar.org Sympathetic neurons are dependent on NGF for survival, and their deprivation of this neurotrophic factor triggers a protein synthesis-dependent apoptotic pathway. nih.govnih.gov Studies have shown that the levels of SM-20 protein synthesis are notably increased in NGF-deprived neurons compared to those maintained with NGF. nih.govresearchgate.net This upregulation of SM-20 suggests its involvement as an important mediator in the cell death process initiated by neurotrophin withdrawal. nih.gov

Relationship to Prolyl Hydroxylase Domain (PHD) Proteins

SM-20 is recognized as a member of the prolyl hydroxylase domain (PHD) family of enzymes. nih.govnih.gov This family consists of three primary members in mammals: PHD1 (EGLN2), PHD2 (EGLN1), and PHD3 (EGLN3). nih.govnih.gov These enzymes are known for their role as cellular oxygen sensors, primarily by catalyzing the post-translational hydroxylation of hypoxia-inducible factor (HIF) alpha proteins under normoxic conditions. activemotif.comthermofisher.comsinobiological.comuniprot.org This hydroxylation marks HIF-alpha for proteasomal degradation. activemotif.comthermofisher.comuniprot.org While PHDs are well-characterized for their role in the hypoxia response, PHD3, in particular, has also been shown to have HIF-independent functions, including the regulation of cell death. doi.orgresearchgate.net

Homology to PHD3/EGLN3

SM-20 is explicitly identified as the rat homolog of EGLN3/PHD3. nih.govuniprot.orgnih.gov This homology is based on sequence similarity and functional characteristics. EGLN3 (and thus SM-20) acts downstream of c-Jun and is specifically required among the EglN family members for neuronal apoptosis. nih.gov The protein aliases for human EGLN3 include PHD3, HIF-PH3, HPH-3, and SM-20, further confirming this relationship across species. thermofisher.comptglab.comthermofisher.comfishersci.fibosterbio.com

Methodological Approaches in Apoptosis Research

Research into the function of SM-20/EGLN3 in neuronal apoptosis has employed various methodological approaches to understand its localization, targeting sequences, and the mechanisms by which it promotes cell death.

Immunofluorescence and Colocalization Studies (e.g., with Cytochrome Oxidase I, Mitochondria-selective Dyes)

Immunofluorescence microscopy has been a crucial technique for determining the subcellular localization of SM-20. Studies utilizing immunofluorescence have shown that SM-20 is present in the cytoplasm in a punctate pattern. nih.govresearchgate.net Colocalization experiments, where SM-20 immunofluorescence is compared with the staining of markers for specific organelles, have revealed that SM-20 colocalizes with cytochrome oxidase I and with mitochondria-selective dyes. nih.govresearchgate.net This colocalization indicates that SM-20 is a mitochondrial protein. nih.govresearchgate.net Colocalization analysis is a general method used to determine if two or more molecules are present in the same cellular location. researchmap.jpaacrjournals.org

Fusion Protein Analysis for Targeting Sequence Identification

To understand how SM-20 is targeted to the mitochondria, researchers have utilized fusion protein analysis. nih.gov By creating fusion proteins consisting of portions of SM-20 linked to a reporter protein, such as dihydrofolate reductase, and expressing these constructs in cells, the sequences responsible for mitochondrial targeting can be identified. nih.gov Analysis of SM-20/dihydrofolate reductase fusion proteins demonstrated that the first 25 amino acids of SM-20 contain a functional mitochondrial targeting sequence. nih.gov Further analysis with an amino-terminal truncated form of SM-20 showed that this truncated protein was not restricted to mitochondria but localized throughout the cytosol and nucleus, yet it still retained the ability to induce neuronal death, similar to the wild-type protein. nih.gov

Caspase Inhibitor Assays

Caspase inhibitor assays are fundamental tools for determining if apoptosis proceeds through a caspase-dependent pathway. nih.goveje.cz In the context of SM-20 research, studies have shown that SM-20-induced neuronal death is accompanied by the activation of caspase-3. nih.gov Importantly, this SM-20-induced cell death was effectively blocked by treatment with a general caspase inhibitor. nih.gov These findings indicate that SM-20 promotes neuronal death through a mechanism that relies on caspase activity. nih.gov

Table 1: Summary of Research Findings on SM-20/EGLN3 in Neuronal Apoptosis

FindingMethod(s) UsedKey ImplicationSource
Upregulation of SM-20 expression and protein synthesisGene expression analysis, Protein synthesis measurementInvolved in NGF-deprivation-induced apoptosis nih.govnih.govresearchgate.netsemanticscholar.org
Mitochondrial localization of SM-20Immunofluorescence, Colocalization with mitochondrial markersFunctions within mitochondria to promote death nih.govresearchgate.net
Identification of mitochondrial targeting sequenceFusion protein analysis (SM-20/dihydrofolate reductase)Mechanism for mitochondrial import nih.gov
SM-20 induces caspase-dependent neuronal deathCaspase activation assays, Caspase inhibitor assaysApoptosis pathway involves caspases nih.gov
SM-20 is the rat homolog of EGLN3/PHD3Sequence homology, Functional studiesLinks SM-20 findings to broader PHD3 research nih.govuniprot.orgnih.gov
EGLN3/PHD3 has a proapoptotic effect in neuronsVarious cellular and molecular techniques (implied from multiple sources)Direct role in promoting neuronal cell death activemotif.comthermofisher.comsinobiological.comuniprot.orgptglab.com
EGLN3 hydroxylates BIM-ELBiochemical assaysIdentifies a substrate for EGLN3 prolyl hydroxylase activity pnas.org

Gene Expression Analysis (mRNA and Protein Synthesis)

Analysis of EGLN3 gene expression (mRNA) and subsequent protein synthesis has provided crucial insights into its role in neuronal apoptosis. Studies have shown that EGLN3 mRNA levels are upregulated in neurons under specific conditions that trigger apoptosis, such as the withdrawal of neurotrophic factors like nerve growth factor (NGF). mpg.denih.gov This increase in mRNA expression precedes the onset of apoptosis. nih.gov

Detailed research findings indicate a temporal relationship between EGLN3 expression and neuronal cell death. For instance, in primary sympathetic neurons deprived of NGF, EGLN3 mRNA and protein expression increase shortly after NGF removal, peaking at a time when cells are undergoing apoptosis. mpg.denih.gov Overexpression of EGLN3 has been shown to be sufficient to induce cell death in NGF-maintained sympathetic neurons, further supporting its role as a pro-apoptotic factor. mpg.denih.gov

The induction of PHD3 mRNA by certain factors, such as Interferon-Gamma (IFNγ) in human endothelial cells, has been observed and suggests a mechanism independent of new protein synthesis, characteristic of an immediate early response gene. ahajournals.org While this finding is in endothelial cells, it highlights potential regulatory mechanisms for EGLN3 expression that could be relevant in neuronal contexts.

Data regarding EGLN3 expression levels in different conditions can be summarized as follows:

ConditionEGLN3 Expression Level (mRNA/Protein)Effect on NeuronsSource
NGF Withdrawal (Sympathetic Neurons)IncreasedInduces Apoptosis mpg.denih.gov
Overexpression in Sympathetic NeuronsIncreasedInduces Apoptosis (even with NGF) mpg.denih.gov
HypoxiaCan be induced, dampens HIF response under chronic hypoxiaContext-dependent (can support survival/proliferation in other cells) researchgate.netnih.gov

These findings underscore the importance of EGLN3 gene expression regulation in controlling neuronal fate.

Neuronal Cell Culture Models (e.g., Sympathetic Neurons)

Neuronal cell culture models, particularly those utilizing sympathetic neurons, have been instrumental in elucidating the pro-apoptotic function of this compound (EGLN3/PHD3). mpg.deresearchgate.netnih.govactivemotif.com These models allow for controlled investigation of the cellular and molecular events associated with EGLN3-mediated apoptosis.

Studies using primary sympathetic neurons cultured from the developing superior cervical ganglion have demonstrated that overexpression of PHD3 results in apoptosis, even in the presence of saturating quantities of NGF, a crucial survival factor for these neurons. mpg.de This effect is dependent on the catalytic activity of PHD3, as a catalytically inactive mutant did not reproduce the apoptotic effect. mpg.de Conversely, knockdown of PHD3 using small interfering RNA (siRNA) in PC12 cells, an adrenal medullary tumor cell line often used as a neuronal model, prevented apoptosis even in the absence of NGF. mpg.de

The mechanism of EGLN3-induced apoptosis in these models is caspase-dependent. bio-techne.comresearchgate.netnih.gov Research has shown that EGLN3 promotes cell death through a caspase-dependent pathway. bio-techne.comresearchgate.net This is accompanied by an increase of cytochrome c in cytosolic and mitochondria-enriched subcellular fractions, indicating mitochondrial involvement in the apoptotic process. nih.gov

Furthermore, studies using neurons cultured from PHD3-deficient mice have shown increased neuronal survival compared to neurons from wild-type mice, particularly at subsaturating concentrations of NGF. mpg.deresearchgate.net This provides in vivo-relevant evidence supporting the role of PHD3 in regulating neuronal survival. mpg.deresearchgate.net

Data from neuronal cell culture experiments highlighting the effect of PHD3 manipulation on apoptosis:

Experimental Manipulation in Neuronal CultureEffect on ApoptosisKey FindingSource
Overexpression of PHD3IncreasedInduces apoptosis even with NGF. mpg.denih.gov
Expression of Catalytically Inactive PHD3No IncreaseApoptotic effect is hydroxylation-dependent. mpg.de
Knockdown of PHD3 (e.g., using siRNA)Decreased/PreventedPrevents apoptosis even without NGF. mpg.de
Using Neurons from PHD3-deficient miceDecreasedIncreased survival, especially at low NGF. mpg.deresearchgate.net

Sm20 Protein: Schistosoma Mansoni Calcium Binding Protein

Characterization and Discovery in Parasitic Biology

The characterization and discovery of the Sm20 protein have provided insights into its nature as a calcium-binding protein and its identification as a specific antigen within Schistosoma mansoni.

Isolation of cDNA Clone

Research efforts led to the isolation of a cDNA clone encoding a portion of a 20-kDa antigen from Schistosoma mansoni, which was identified as Sm20. nih.gov The complete sequence of the cDNA encoding the 20 kDa calcium-binding protein, Sm20, has been determined. nih.govcambridge.org This molecular cloning was a crucial step in understanding the genetic basis of this protein.

Identification as a 20 kDa Antigen

Sm20 was identified as a 20-kilodalton (kDa) antigen of Schistosoma mansoni. nih.gov The predicted amino acid sequence of this antigen, derived from the cDNA sequence, shows significant homology to the family of calcium-binding proteins, including calmodulin, troponin C, and the regulatory light chain of myosin. nih.govnih.govcambridge.orgcapes.gov.br Although immunological cross-reactivity between Sm20 and calmodulins from other species has not been consistently shown, Sm20 has been verified to be a functional calcium-binding protein. nih.gov The 20-kDa nascent polypeptide appears to undergo post-translational modification, resulting in a 38-kDa species. nih.gov Sm20 is present in preparations of tegumental membranes and can be easily removed from intact schistosomula by detergent treatment, suggesting an association with the tegument. nih.gov However, the cloned portion does not appear to be exposed on the surface. nih.gov

Genetic Organization and Expression Profile

Studies on the genetic organization and expression profile of Sm20 have revealed that it is encoded by a small multigene family, exhibits genomic clustering, and is expressed across various life cycle stages of Schistosoma mansoni.

Encoding by a Small Multigene Family

Sm20 is encoded by a small multigene family. nih.govnih.govcambridge.orgcapes.gov.br This indicates the presence of multiple related genes in the Schistosoma mansoni genome that contribute to the production of Sm20 or closely related proteins.

Genomic Clustering

The members of the small multigene family encoding Sm20 are clustered within a 15 kb region of the genome. nih.govcambridge.orgcapes.gov.br This genomic organization suggests that these related genes are located in close proximity to each other on a chromosome.

Expression Across Life Cycle Stages (Cercaria, Adult Worm, Egg)

The 20 kDa calcium binding protein of Schistosoma mansoni, Sm20, is expressed in all stages of the life cycle from the cercaria to the adult worm and in the egg. nih.govcapes.gov.br Equal levels of Sm20 are present in adult male and female worms. nih.govcapes.gov.br Localization studies using immuno-electron microscopy have shown that the majority of Sm20 is expressed in muscle, although it may also be expressed at low levels in the tegument. nih.govcapes.gov.br This expression pattern across different life stages and its localization in muscle suggest a potential role for Sm20 in the calcium-mediated regulation of muscle contraction. nih.govcapes.gov.br

While Sm20 is expressed in cercaria, adult worms, and eggs, another related protein, Sm20.8, a member of a family of schistosome tegumental antigens, has also been studied for its expression. Sm20.8 was detected in extracts of infected snails (sporocysts), cercariae, 3-hour schistosomules, and adult worm preparations, but not in uninfected snail tissue or eggs. nih.govresearchgate.net Further demonstration of Sm20.8 expression in different developmental stages was provided by RT-PCR. nih.gov Confocal microscopy localized Sm20.8 to the tegument of adult worms and 3-hour schistosomules. nih.govfrontierspartnerships.org

Expression Summary of Sm20 and Sm20.8 Across Life Stages

ProteinCercariaSchistosomulaAdult WormEggSporocyst
Sm20Expressed nih.govcapes.gov.brExpressed nih.govExpressed nih.govnih.govcapes.gov.brExpressed nih.govcapes.gov.brNot specified in search results for Sm20, but Sm20.8 is expressed in sporocyst nih.govresearchgate.net
Sm20.8Expressed nih.govresearchgate.netExpressed (3h schistosomules) nih.govresearchgate.netExpressed nih.govresearchgate.netNot expressed nih.govresearchgate.netExpressed nih.govresearchgate.net

This table summarizes the expression profiles based on the provided search results. Note that the expression data for Sm20 and Sm20.8 are presented as found in the sources, highlighting that Sm20 expression in sporocysts was not explicitly mentioned in the context of the search results for Sm20, whereas it was for Sm20.8.

Data Table: Sm20 Expression Across Life Cycle Stages

Life Cycle StageSm20 Expression LevelNotes
CercariaExpressed nih.govcapes.gov.brPresent in this larval stage.
SchistosomulaExpressed nih.govPresent in the developing parasite stage.
Adult WormExpressed nih.govnih.govcapes.gov.brFound in both male and female adult worms with equal levels. nih.govcapes.gov.br
EggExpressed nih.govcapes.gov.brPresent in the egg stage.

This table provides a structured view of Sm20 expression based on the life cycle stages mentioned in the search results.

Detailed Research Findings on Sm20 Expression:

Differential Expression in Male and Female Worms

The 20 kDa calcium binding protein of Schistosoma mansoni, Sm20, is expressed across various stages of the parasite's life cycle, including cercariae, adult worms, and eggs. Studies using immunolocalization have indicated that equal levels of Sm20 are present in adult male and female worms. nih.govgenecards.orgwikipedia.org

However, some research utilizing RNA-Seq data and qPCR has suggested that the gene encoding the calcium binding protein Sm20 (Smp_005350), which is reported to encode a 58 kDa protein with distinct Ca2+ binding motifs, shows higher expression in males compared to females. wikipedia.org It is important to note that this 58 kDa protein (Smp_005350) is distinct from the 20.8 kDa antigenic protein (Smp_086530) also referred to in the literature. wikipedia.org The majority of studies focusing on the 20 kDa Sm20 protein indicate equal expression levels between adult male and female worms. nih.govgenecards.orgwikipedia.org

Protein Structure and Calcium Binding Properties

The structural and functional characteristics of the Sm20 protein are central to its role as a calcium binding protein.

Predicted Amino Acid Sequence and Homology to Calcium Binding Protein Family (Calmodulin, Troponin C, Myosin Light Chain)

Analysis of the predicted amino acid sequence of the 20 kDa Sm20 protein, derived from its cDNA sequence, reveals significant homology to members of the calcium binding protein family. wikipedia.orgnih.govnih.govuni-freiburg.deuio.no This family includes well-characterized proteins such as calmodulin, troponin C, and the regulatory light chain of myosin. wikipedia.orgnih.govnih.govuni-freiburg.deuio.no The homology is particularly notable when compared to these proteins found in invertebrates. nih.govuni-freiburg.deuio.no

Analysis of EF Hand Domains and Functional Sites

The predicted amino acid sequence of the 20 kDa Sm20 protein contains four EF-hand domains. wikipedia.orgnih.govuni-freiburg.deuio.nobindingdb.org EF-hand domains are characteristic helix-loop-helix structural motifs commonly found in calcium-binding proteins. However, detailed examination of the predicted secondary structure of Sm20, along with the specific amino acid residues within each potential calcium-binding domain, suggests that only one of these EF-hand domains, specifically domain IV, is functionally capable of binding calcium. nih.govuni-freiburg.deuio.no

Experimental Verification of Calcium Binding Functionality

Experimental studies have provided verification of the calcium binding functionality of the 20 kDa Sm20 protein. wikipedia.orgnih.gov Despite the observed homology to other calcium binding proteins like calmodulin, immunological cross-reactivity between Sm20 and calmodulins from various species has not been observed. wikipedia.orgnih.gov Nevertheless, experimental evidence confirms that Sm20 is indeed a functional calcium binding protein. wikipedia.orgnih.gov

Subcellular Localization in Parasite Tissues

The localization of the Sm20 protein within the tissues of Schistosoma mansoni provides insights into its potential biological roles.

Primary Localization in Muscle Tissue

Immunolocalization studies utilizing Sm20-specific antisera and techniques such as immuno-electron microscopy have demonstrated that the majority of the 20 kDa Sm20 protein is expressed in the muscle tissue of Schistosoma mansoni. nih.govgenecards.orgwikipedia.org This primary localization in muscle suggests a significant role for Sm20 in calcium-mediated processes within the parasite's musculature, potentially related to muscle contraction. nih.gov While the majority of expression is in muscle, some studies also suggest the possibility of expression at lower levels in the tegument. nih.govgenecards.orgbindingdb.orgneobioscience.com

Table 1: Summary of Key Characteristics of Sm20 Protein

CharacteristicDescriptionSupporting Evidence (Based on Search Results)
Molecular Weight Approximately 20 kDa nih.govgenecards.orgwikipedia.orgnih.govnih.govharvard.edu
Expression Stages Cercaria, adult worm, egg, schistosomula nih.govgenecards.orgwikipedia.orgnih.gov
Differential Expression (Adults) Equal levels in adult male and female worms (for 20 kDa protein) nih.govgenecards.orgwikipedia.org
Homology Significant homology to calmodulin, troponin C, myosin light chain (invertebrate) wikipedia.orgnih.govnih.govuni-freiburg.deuio.no
EF Hand Domains (Predicted) 4 wikipedia.orgnih.govuni-freiburg.deuio.nobindingdb.org
Functional EF Hand Domains 1 (Domain IV) nih.govuni-freiburg.deuio.no
Calcium Binding Experimentally verified as a functional calcium binding protein wikipedia.orgnih.gov
Primary Localization Muscle tissue nih.govgenecards.orgwikipedia.org
Secondary Localization Possibly low levels in tegument nih.govgenecards.orgbindingdb.orgneobioscience.com

Potential Expression in Tegumental Membranes

Research suggests that the Sm20 protein may be associated with the tegument of Schistosoma mansoni. nih.gov Sm20 has been detected in preparations of tegumental membranes. nih.govcsic.es Its ease of removal from intact schistosomula through detergent treatment further supports an association with the tegument. nih.gov However, studies using a cloned portion of Sm20 did not indicate that it is exposed on the parasite's surface. nih.gov Immuno-electron microscopy has shown that while the majority of Sm20 is expressed in muscle tissue, it may also be expressed at low levels in the tegument. nih.govcapes.gov.br

Functional Implications in Parasite Physiology

As a calcium-binding protein, Sm20 is believed to play roles in calcium-mediated processes essential for parasite survival and function. nih.govcapes.gov.brscielo.br

Proposed Role in Calcium-Mediated Regulation of Muscle Contraction

Given its expression, particularly in muscle tissue, Sm20 is suggested to be involved in the calcium-mediated regulation of muscle contraction in Schistosoma mansoni. nih.govcapes.gov.brmdpi.com Calcium is a critical regulator of muscle activity, and calcium-binding proteins like Sm20 can modulate these processes. scielo.br

Potential as Calcium Reservoir

Sm20 may function as a calcium reservoir within the parasite's muscle tissue. capes.gov.brnih.govcambridge.orgscielo.br This potential role is based on its homology to soluble sarcoplasmic calcium-binding proteins found in molluscs and crustaceans, which are known to act as calcium reservoirs in muscle. capes.gov.brnih.govcambridge.org While its involvement in muscle contraction regulation is suggested, it is not definitively clear whether Sm20 acts primarily as a calcium reservoir or is directly involved in the regulatory mechanisms of contraction. nih.govcapes.gov.br

Post-Translational Modifications

Studies have indicated that the Sm20 protein undergoes post-translational modifications. nih.gov

Observation of 20-kDa to 38-kDa Species Conversion

An observation has been made regarding the conversion of the 20-kDa nascent polypeptide of Sm20 to a 38-kDa species. nih.gov This suggests that post-translational modifications lead to a higher molecular weight form of the protein. nih.gov

Immunological Aspects

The Sm20 protein is recognized by the host immune system during Schistosoma mansoni infection. nih.govnih.gov It is an antigen, and Sm20-specific antisera have been used in research to study its localization within the parasite. nih.govcapes.gov.br Sm20 is expressed in all life stages examined (cercaria, adult worm, egg), with similar levels in adult male and female worms. nih.govcapes.gov.br The presence of schistosome-origin proteins, including potential antigens, in the serum of infected hosts has been explored as candidate biomarkers for infection. plos.org

Data Table: Key Characteristics of Sm20 Protein

CharacteristicDetailSource(s)
Molecular Weight (nascent)20 kDa capes.gov.brnih.govnih.gov
Molecular Weight (modified species)38 kDa (observed post-translational modification) nih.gov
Calcium Binding Domains4 EF-hand domains capes.gov.brnih.gov
Functional Calcium Binding DomainLikely only 1 (Domain IV) capes.gov.brnih.gov
HomologyCalmodulin, Troponin C, Myosin light chain (invertebrates) capes.gov.brnih.govnih.gov
Gene FamilySmall multigene family capes.gov.brnih.govcambridge.org
Expression StagesCercaria, Adult worm (male and female), Egg nih.govcapes.gov.br
Primary LocalizationMuscle nih.govcapes.gov.br
Potential Secondary LocalizationTegument (low levels) nih.govcapes.gov.br
AntigenicYes nih.govnih.gov
Cross-reactivityS. haematobium, F. hepatica, P. mexicanus antigens capes.gov.brnih.govcambridge.org

Detailed Research Findings:

Research utilizing techniques such as cDNA cloning, amino acid sequencing, and immuno-electron microscopy has provided significant insights into Sm20. The determination of the complete cDNA sequence allowed for the prediction of the amino acid sequence and the identification of the EF-hand domains. capes.gov.brnih.govnih.gov Immunological studies using Sm20-specific antibodies have been crucial in localizing the protein within the parasite's tissues, confirming its prominent presence in muscle and suggesting its presence in the tegument. nih.govcapes.gov.br The observation of the 20-kDa to 38-kDa conversion points to the importance of post-translational modifications in the functional form of Sm20. nih.gov Comparative analysis of Sm20's sequence and structure relative to other calcium-binding proteins has helped to infer its potential functional roles in calcium regulation and muscle physiology within Schistosoma mansoni. capes.gov.brnih.gov

Antigenicity and Cross-Reactivity with Related Organisms (Schistosoma haematobium, Fasciola hepatica, Paragonomus mexicanus)

A 20 kDa antigen that cross-reacts with Sm20 has been observed in Schistosoma haematobium, Fasciola hepatica, and Paragonomus mexicanus. cambridge.orgnih.govcapes.gov.brresearchgate.net Studies using techniques such as Ouchterlony immunodiffusion and ELISA have demonstrated the presence of cross-reacting antigens between Paragonimus westermani, Schistosoma mansoni, and Fasciola hepatica adult worms. nih.gov Antigens common to the tegument of F. hepatica and S. mansoni were also detected in P. westermani worm extracts. nih.gov Furthermore, antigens from F. hepatica that bind to Concanavalin A and have an isoelectric point (pI) of 4.2 were also found in P. westermani worms. nih.gov Monospecific polyclonal serum against a Fasciola/Schistosoma cross-reacting antigen and anti-P. westermani serum reacted with P. westermani antigenic extract in Ouchterlony immunodiffusion, producing linked lines indicative of common antigenic determinants. nih.gov

Immunological Cross-Reactivity with Calmodulins from Other Species

While the amino acid sequence of Sm20 shows significant homology to the calcium-binding protein family, including calmodulin, troponin C, and the light chain of myosin, studies have been unable to demonstrate immunological cross-reactivity between Sm20 and calmodulins from a range of other species. cambridge.orgnih.govcapes.gov.brresearchgate.netnih.gov Despite this lack of immunological cross-reactivity, Sm20 has been verified as a functional calcium-binding protein. nih.gov

Research Methodologies

cDNA Cloning and Sequencing

Research into Sm20 has involved cDNA cloning and sequencing. A cDNA clone encoding a portion of the 20-kDa Sm20 antigen from Schistosoma mansoni has been isolated. researchgate.netnih.gov The predicted amino acid sequence derived from the cDNA sequence exhibits significant homology to the family of calcium-binding proteins, such as calmodulin, troponin C, and myosin light chain. cambridge.orgnih.govcapes.gov.brresearchgate.netnih.gov The complete sequence of the cDNA encoding the 20 kDa calcium-binding protein (Sm20) of Schistosoma mansoni has been determined. cambridge.orgnih.govcapes.gov.br This analysis revealed that the predicted amino acid sequence contains four EF-hand domains. cambridge.orgnih.govcapes.gov.br However, examination of the predicted secondary structure and specific residues within each calcium-binding domain suggests that only one EF-hand (domain IV) is likely functional. cambridge.orgnih.govcapes.gov.br Sm20 is encoded by a small multigene family, with members clustered within a 15 kb genomic region. cambridge.orgnih.govcapes.gov.br

Immuno-electron Microscopy for Localization

Immuno-electron microscopy has been employed to determine the localization of Sm20 within Schistosoma mansoni. Using Sm20-specific antisera and the protein A gold technique, immuno-electron microscopy demonstrated that the majority of Sm20 is expressed in muscle tissue. nih.govcapes.gov.br Lower levels of expression may also be present in the tegument. nih.govcapes.gov.br This localization pattern supports the proposed role of Sm20 in the calcium-mediated regulation of muscle contraction. nih.govcapes.gov.br Immunolocalization techniques, such as immunofluorescence, are crucial for visualizing protein distribution within the parasite and understanding their potential functions, particularly for proteins located at the host-parasite interface like the tegument. researchgate.netplos.org

Western Blot Analysis for Protein Detection and Modification

Western blot analysis is a frequently used technique in the study of Sm20 for protein detection and the investigation of modifications. This method has been used to test the reactivity of immunized rabbit sera against Schistosoma mansoni adult worm and cercarial protein extracts. scielo.org Western blotting has also been utilized to confirm the transcription and translation of DNA vaccine constructs encoding Schistosoma mansoni proteins, including those in the expected size range. plos.org Studies have shown that the 20-kDa nascent polypeptide of Sm20 appears to undergo post-translational modification, resulting in a 38-kDa species detectable by Western blot. nih.gov Western blot analysis is also used to detect native proteins in extracts from different life stages of the parasite. nih.gov Furthermore, it can be used to assess protein phosphorylation levels and confirm the specificity of antibodies. oup.com

Homology Modeling and Sequence Analysis

Homology modeling and sequence analysis have been instrumental in understanding the structural and functional characteristics of Sm20. Analysis of the predicted amino acid sequence of Sm20 shows significant homology to the family of calcium-binding proteins, including calmodulin, troponin C, and the regulatory light-chain of myosin, particularly those from invertebrates. cambridge.orgnih.govcapes.gov.brresearchgate.netnih.gov While homologous to these proteins, Sm20 can be distinguished from troponin C and the regulatory light-chain of myosin by size and their differing expression levels throughout the life cycle. cambridge.orgnih.govcapes.gov.br Sm20 also appears distinct from calmodulin, although it may serve a functionally equivalent role to soluble sarcoplasmic calcium-binding proteins found in molluscs and crustacea, potentially acting as a calcium reservoir in muscle. cambridge.orgnih.govcapes.gov.br Computational modeling can predict features such as substrate-binding pockets, suggesting potential functional differences even among related protein isoforms. plos.org BLASTp analysis is a common tool for assessing the degree of homology between cross-reactive proteins. scielo.org

Sm Protein: Epstein Barr Virus Ebv Lytic Cycle Regulator

General Characterization and Viral Context

The SM protein is expressed early in the lytic cycle and plays a pivotal role in the transition from latent to productive viral infection. mdpi.com

Identification as an Essential Nuclear Protein (EB2, Mta, BMLF1)

The SM protein, also identified by the names EB2, Mta, and BMLF1, is a nuclear phosphoprotein synthesized early during the lytic phase of EBV replication. asm.orgasm.orgnih.gov Its localization within the nucleus is crucial for its function in regulating viral gene expression. asm.org Research has demonstrated that the SM protein is essential for the production of infectious virions, as recombinant EBV strains with a deleted SM gene are unable to complete the replication cycle. asm.orgnih.gov This essentiality stems from its role in ensuring the expression of other key lytic proteins required for viral DNA replication and particle assembly. psu.edu

Role in EBV Lytic Cycle Replication

The SM protein is indispensable for the lytic phase of EBV replication and the subsequent production of virions. asm.org Its primary function is to enhance the expression of other EBV genes through multiple post-transcriptional mechanisms. asm.org Studies using EBV strains with the SM gene deleted have shown that in its absence, over 50% of EBV genes are not expressed, leading to a halt in lytic DNA replication. psu.edu Specifically, SM is required for the efficient expression of genes encoding the EBV DNA primase (BSLF1) and DNA polymerase (BALF5), which are fundamental for replicating the viral genome. asm.orgpsu.edu By facilitating the expression of these and other lytic genes, the SM protein orchestrates the progression of the lytic cycle, leading to the assembly and release of new virus particles. nih.govnih.gov

Table 1: Nomenclature and Essential Functions of EBV SM Protein

Alias Location Key Function Consequence of Absence
EB2 Nucleus Post-transcriptional regulation of viral genes Failure to produce infectious virions nih.gov
Mta Nucleus Essential for lytic DNA replication Block in lytic cycle progression asm.org
BMLF1 Nucleus Enhances expression of key replication proteins (e.g., DNA polymerase) Inefficient expression of over 50% of lytic genes psu.edu

RNA Binding and Post-Transcriptional Regulation

A core aspect of the SM protein's function is its ability to interact directly with viral RNA and regulate its fate within the host cell.

RNA-Binding Protein Properties

The SM protein is a well-characterized RNA-binding protein that directly interacts with messenger RNA (mRNA) in vivo. asm.orgnih.gov Although it lacks classic RNA-binding motifs, an arginine-rich region has been identified as a key domain for this interaction. nih.govasm.org While it exhibits broad binding properties to many EBV transcripts, there is a clear hierarchy of affinities, suggesting that SM binds preferentially to specific sequences or structures within certain viral mRNAs. asm.org This interaction is fundamental to its ability to carry out its post-transcriptional regulatory functions. nih.gov

Enhancement of EBV Gene Expression by mRNA Stabilization

One of the primary mechanisms by which the SM protein enhances viral gene expression is by increasing the stability of target mRNAs. asm.orgasm.org By binding to viral transcripts, SM is thought to protect them from degradation by cellular enzymes, leading to an increased accumulation of these mRNAs within the nucleus. asm.org This stabilization effect ensures that sufficient templates are available for the translation of essential lytic proteins. nih.gov

Facilitation of Nuclear Export of mRNA

The SM protein acts as a viral export factor, facilitating the transport of viral mRNAs from the nucleus to the cytoplasm, where they can be translated into proteins. asm.orgnih.gov Many EBV lytic genes are intronless and therefore require alternative mechanisms for efficient export from the nucleus. nih.govoup.com SM fulfills this role by shuttling between the nucleus and the cytoplasm. nih.govnih.gov It is believed to bind to viral mRNAs in the nucleus and recruit cellular export factors, such as TAP/NXF1 and REF, effectively linking the viral transcripts to the host's cellular export machinery. asm.orgnih.govoup.com This action is crucial for the cytoplasmic accumulation of viral mRNAs, particularly those encoding proteins required for DNA replication. nih.govnih.gov

Table 2: Post-Transcriptional Regulatory Functions of SM Protein

Function Mechanism Target RNAs Outcome
RNA Binding Interacts directly with viral mRNA via an arginine-rich region. nih.govasm.org Preferentially binds to specific EBV lytic transcripts. asm.org Forms SM-mRNA complexes necessary for subsequent regulation.
mRNA Stabilization Protects target mRNAs from cellular degradation. nih.govasm.org EBV lytic cycle mRNAs. asm.org Increased nuclear accumulation of viral transcripts. asm.org
Nuclear Export Shuttles between nucleus and cytoplasm, recruiting cellular export factors (e.g., TAP/NXF1). nih.govnih.gov Primarily intronless early and late viral mRNAs. nih.govoup.com Enhanced cytoplasmic accumulation and translation of viral proteins. nih.gov

Table 3: Compound Names Mentioned

Compound Name
SM protein
EB2
Mta
BMLF1
BSLF1
BALF5
TAP/NXF1

Differential Effects on Intron-Containing vs. Intron-less Genes

The SM protein exhibits a notable differential regulatory effect on genes based on the presence or absence of introns. Generally, SM activates the expression of intron-less genes while inhibiting the expression of those that contain introns. nih.govpnas.org This dual functionality is significant in the context of the EBV lytic cycle, as a majority of cellular and latent EBV genes are spliced, whereas most lytic EBV genes are intron-less. nih.govresearchgate.net This allows SM to potentially down-regulate host cell and latent EBV protein synthesis while concurrently enhancing the expression of specific lytic viral genes. pnas.org

The mechanism behind this differential regulation is linked to post-transcriptional processes. SM has been shown to prevent the accumulation of spliced mRNA from intron-containing genes without affecting the rates of transcript initiation. nih.gov However, the effect of SM on intron-containing genes can be complex and gene-specific, as some studies have observed an increase in the cytoplasmic accumulation of certain intron-containing transcripts in the presence of SM. asm.org For instance, despite its general inhibitory effect on spliced genes, SM can induce the expression of some spliced cellular genes, such as STAT1 and other interferon-stimulated genes. nih.gov

The preferential activation of intron-less genes by SM is thought to be a mechanism to facilitate the expression of lytic EBV genes, which are often inefficiently expressed otherwise. nih.gov SM binds to target mRNAs and enhances their accumulation in both the nucleus and the cytoplasm. asm.org

Table 1: Differential Regulation of Gene Expression by EBV SM Protein

Gene Type General Effect of SM Protein Examples
Intron-less Genes Activation of expression. nih.govpnas.org Lytic EBV genes, Chloramphenicol (B1208) acetyltransferase (CAT) reporter gene. pnas.orgnih.gov
Intron-Containing Genes Inhibition of expression. nih.govpnas.org Human growth hormone (hGH) gene, spliced EBV BZLF1 gene. asm.org
Spliced Cellular Genes (Exceptions) Induction of expression. nih.gov STAT1, Interferon-stimulated genes. nih.gov

Modulation of Splicing Machinery

The SM protein actively influences the splicing machinery of the host cell, affecting both viral and cellular pre-mRNAs. This modulation is a key aspect of its function during the EBV lytic cycle.

SM has been demonstrated to influence the splicing of both Epstein-Barr virus and cellular pre-mRNAs. asm.orgnih.govnih.gov While it generally inhibits the expression of spliced genes, this effect is not universal and can be target-specific, suggesting a direct interaction with the splicing process. asm.orgnih.gov For EBV, SM's role in splicing is complex; for instance, it has been shown to inhibit the expression of the spliced immediate-early transactivator, Rta. asm.org In the case of cellular pre-mRNAs, SM's ability to modulate splicing can have significant downstream effects on cellular pathways. nih.gov

A prime example of SM's influence on cellular splicing is its effect on the pre-mRNA of STAT1, a crucial mediator of interferon signaling. nih.govresearchgate.net SM acts as an alternative splicing factor, directing the splicing of STAT1 pre-mRNA to utilize a novel 5' splice site. asm.orgnih.govnih.gov This action leads to a disproportionate increase in the abundance of the STAT1β isoform, which can function as a dominant-negative suppressor of the full-length, physiologically active STAT1α. nih.govresearchgate.netmdpi.com The generation of STAT1β occurs through cleavage and polyadenylation within the intron between exons 23 and 24, a process promoted by SM's modulation of splice site selection. asm.org

Cellular splicing factors known as SR proteins typically contain arginine/serine-rich (RS) domains, which are crucial for their function in spliceosome assembly and splice site selection. asm.orgnih.gov Intriguingly, the EBV SM protein can activate splicing in a manner similar to SR proteins, yet it lacks a canonical RS domain. asm.orgnih.govnih.gov This suggests that SM employs a distinct mechanism to influence splicing. It is proposed that SM acts by binding to exonic splicing enhancers to promote the use of an alternative splice site, thereby functioning as a viral splicing enhancer. nih.gov

Protein-Protein Interactions

The ability of the SM protein to modulate the host cell's splicing machinery is mediated, at least in part, through its interaction with cellular splicing factors.

Research has identified the cellular SR splicing factor SRp20 (also known as SRSF3) as a key interaction partner for the EBV SM protein. asm.orgnih.govmdpi.com Affinity purification and mass spectrometry of SM complexes from cells transfected with SM led to this discovery. asm.orgnih.gov The interaction between SM and SRp20 has been mapped through both in vitro and in vivo assays. asm.orgnih.gov

This interaction is functionally significant for SM's effect on alternative splicing. asm.orgnih.gov Studies using STAT1 splicing assays have shown that the overexpression of SRp20 enhances SM-mediated alternative splicing, while the knockdown of SRp20 inhibits this effect. asm.orgnih.gov These findings support a model where the viral SM protein recruits the cellular SRp20 to co-opt its function in alternative splicing. asm.orgnih.gov By binding to specific pre-mRNA sites and recruiting SRp20 via protein-protein interactions, SM can direct splice-site selection even at locations that may not have SRp20 binding sites. asm.org

Table 2: Interaction and Functional Synergy between EBV SM Protein and Cellular SRp20

Interacting Proteins Experimental Evidence Functional Consequence Proposed Model
EBV SM Protein & Cellular SRp20 (SRSF3) Affinity purification, mass spectrometry, in vitro and in vivo interaction assays. asm.orgnih.govmdpi.com Modulation of alternative splicing, specifically of STAT1 pre-mRNA. asm.orgnih.gov SM recruits SRp20 to pre-mRNA, utilizing SRp20's function to direct splice site selection. asm.org

Mapping of Interaction Regions by In vitro and In vivo Assays

The interaction between the Epstein-Barr virus (EBV) SM protein and the cellular splicing factor SRp20 has been delineated through various experimental approaches. Affinity purification of SM complexes from cells transfected with SM, followed by mass spectrometry, initially identified SRp20 as a protein that interacts with SM. nih.govnih.gov

To pinpoint the specific regions of both proteins responsible for this interaction, researchers have employed a series of in vitro and in vivo assays. nih.govnih.gov These studies have revealed that the interaction between SM and SRp20 occurs independently of RNA and is mediated by direct protein-protein contacts. nih.gov The binding site for SM on SRp20 is located in the central portion of SRp20, situated between its RNA-binding domain (RBD) and the arginine/serine-rich (RS) domain. nih.gov

Role of SRp20 Interaction in SM-Mediated Alternative Splicing

The interaction with SRp20 is pivotal for the SM protein's ability to influence alternative splicing of pre-mRNAs. nih.govnih.gov This has been demonstrated through splicing assays involving the host cell's STAT1 pre-mRNA. nih.gov The SM protein modulates the selection of splice sites on the STAT1 pre-mRNA, leading to the utilization of a novel 5' splice site that is only active in the presence of SM. nih.govnih.gov

Experimental evidence underscores the importance of the SM-SRp20 interaction in this process. Overexpression of SRp20 in cells enhances the alternative splicing mediated by SM, while the knockdown of SRp20 inhibits this effect. nih.gov This indicates that the recruitment of SRp20 by SM is a key mechanism through which the viral protein exerts its influence on splicing patterns. nih.govnih.gov

Recruitment and Co-option of SRp20 Function by SM

The Epstein-Barr virus SM protein effectively hijacks the cellular splicing machinery by recruiting and co-opting the function of SRp20. nih.govnih.gov While SM itself can activate splicing in a manner similar to SR proteins, it lacks the canonical RS domains that are characteristic of these cellular splicing factors. nih.govnih.gov The current model suggests that SM binds to specific sites on a pre-mRNA and then, through protein-protein interactions, recruits SRp20. nih.gov

Once recruited, the RS domain of SRp20 is thought to direct the assembly of the spliceosome by bringing in small nuclear ribonucleoproteins (snRNPs) and potentially interacting with other sites on the intron. nih.gov This mechanism allows SM to effectively convert its own binding sites on an RNA molecule into splicing enhancers, thereby redirecting the cell's splicing machinery to utilize novel splice sites and generate unique mRNA isoforms that are specific to lytically infected cells. nih.gov

Functional Implications in Viral Pathogenesis

The regulatory activities of the SM protein have significant consequences for the progression of the Epstein-Barr virus lytic cycle and the manipulation of the host cell environment.

Essentiality for Efficient EBV Lytic Transcript Accumulation

The SM protein is indispensable for the efficient accumulation of a majority of Epstein-Barr virus (EBV) lytic transcripts. nih.gov Studies utilizing recombinant EBV strains with a deleted SM gene have shown that in the absence of SM, there is a block in the expression of over 50% of EBV genes. nih.gov This leads to a global deficiency in late gene expression, which is critical for the production of viral structural proteins. nih.gov

Notably, the expression of several early genes is also dependent on SM. nih.gov Crucially, two genes essential for the replication of lytic EBV DNA, BSLF1 (encoding the EBV DNA primase) and BALF5 (encoding the DNA polymerase), are dependent on SM. nih.gov Consequently, lytic EBV DNA replication does not occur in the absence of the SM protein. nih.gov While ectopic expression of the primase and polymerase can partially rescue DNA replication, it is not sufficient to rescue the production of virions, indicating a direct requirement for SM in late gene expression beyond its role in DNA replication. nih.gov

Impact on Host Cell Gene Expression (e.g., STAT1 isoform abundance)

This is achieved by SM inducing the splicing of STAT1 pre-mRNA at a novel 5' splice site, which results in an mRNA that cannot produce the full-length STAT1α protein. nih.gov The STAT1β isoform can act as a dominant-negative suppressor of STAT1α, thereby potentially modulating the host's antiviral interferon response to the advantage of the virus. nih.gov This alteration of the STAT1 isoform ratio highlights a sophisticated viral strategy to manipulate host cellular pathways at the level of alternative mRNA splicing. nih.gov

Research Methodologies

A variety of molecular and cellular biology techniques have been employed to elucidate the functions of the EBV SM protein.

Research TechniqueApplication in SM Protein Research
Affinity Purification and Mass Spectrometry Used to identify cellular proteins that interact with the SM protein, leading to the discovery of its interaction with SRp20. nih.govnih.gov
In vitro and In vivo Assays Employed to map the specific regions of the SM and SRp20 proteins that are required for their interaction. nih.govnih.gov
STAT1 Splicing Assays Utilized to demonstrate the functional importance of the SM-SRp20 interaction in mediating alternative splicing of the STAT1 pre-mRNA. nih.gov
Gene Overexpression and Knockdown Overexpression of SRp20 was shown to enhance SM-mediated splicing, while siRNA-mediated knockdown of SRp20 inhibited this effect, confirming the role of SRp20. nih.gov
Recombinant EBV Strains The use of EBV strains with a deleted SM gene has been instrumental in demonstrating the essential role of SM in the expression of a wide range of lytic genes and in viral DNA replication. nih.gov
DNA Microarrays Employed to compare the expression of all known EBV coding regions in the presence and absence of the SM protein, providing a global view of its impact on the viral transcriptome. nih.gov
Mutational Analysis Performed to identify specific amino acids in the SM protein that are critical for its various functions, including transactivation and splicing inhibition. nih.gov
Reporter Cotransfection Assays Used to assess the ability of wild-type and mutant SM proteins to activate or repress the expression of specific target genes. nih.gov

Affinity Purification and Mass Spectrometry for Interaction Identification

To identify cellular proteins that interact with the EBV SM protein and participate in its functions, researchers have employed affinity purification coupled with mass spectrometry. asm.orgnih.govnih.gov This proteomic approach is a powerful tool for discovering protein-protein interactions in an unbiased and comprehensive manner. nih.gov

In these studies, the SM protein is engineered to contain an epitope tag, such as a triple FLAG tag. asm.org This tagged protein is then expressed in host cells, for instance, 293T cells. asm.org The cells are lysed, and the SM protein, along with any interacting cellular proteins, is selectively isolated from the complex mixture of cellular components using an antibody that specifically recognizes the epitope tag (e.g., anti-FLAG antibody-conjugated beads). asm.org After washing away non-specifically bound proteins, the purified protein complexes are eluted.

The eluted proteins are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized, often by silver staining, to confirm the successful purification of the tagged protein and its associated partners. asm.org Finally, the protein bands of interest are excised from the gel and analyzed by mass spectrometry to identify the cellular proteins that were co-purified with the SM protein.

A significant finding from this methodology was the identification of the cellular serine-arginine (SR) splicing factor SRp20 (also known as SRSF3) as an SM-interacting protein. asm.orgnih.gov Further studies using a yeast two-hybrid assay, another method for detecting protein-protein interactions, identified the promyelocytic leukemia (PML) nuclear body protein Sp110b as an interacting partner of the SM protein. nih.gov These findings suggest that the SM protein recruits and utilizes cellular factors to carry out its functions in RNA processing and gene expression. asm.orgnih.gov

Table 1: Cellular Proteins Identified as Interacting with EBV SM Protein
Interacting ProteinMethod of IdentificationProposed Functional Relevance
SRp20 (SRSF3)Affinity Purification and Mass SpectrometryCo-option of cellular splicing machinery for alternative splicing. asm.orgnih.gov
Sp110bYeast Two-Hybrid AssayEnhancement of SM's ability to stabilize mRNAs and increase gene expression. nih.gov

In vitro and In vivo Splicing Assays (e.g., STAT1 splicing assays)

To investigate the SM protein's role in modulating RNA splicing, both in vivo and in vitro splicing assays have been utilized. asm.orgasm.org A key target for these investigations has been the cellular gene STAT1 (Signal Transducer and Activator of Transcription 1), a central component of the interferon signaling pathway. asm.orgasm.org

In vivo Splicing Assays: For in vivo analysis, a minigene construct of STAT1 is created. asm.org This minigene typically contains the relevant exons and introns of the STAT1 gene (e.g., exon 23, the intervening intron, and exon 24) cloned into a mammalian expression vector. asm.org This construct is then transfected into cells, such as HeLa or BJAB cells, either with an SM expression vector or an empty vector as a control. asm.org After a period of incubation (e.g., 48 hours), total RNA is extracted from the cells. asm.org The splicing pattern of the minigene's transcript is then analyzed using reverse transcription-polymerase chain reaction (RT-PCR) with primers that flank the spliced region. nih.govasm.org

These assays have revealed that in the absence of the SM protein, the STAT1 minigene transcript is constitutively spliced, joining exon 23 to exon 24 to produce the STAT1α mRNA isoform. asm.org However, in the presence of the SM protein, a novel, alternatively spliced product is generated. asm.org Sequencing of this new product showed that the SM protein promotes the use of a new 5' splice site located downstream of the constitutive site, leading to a different mRNA variant. asm.orgnih.govasm.org This demonstrates that the SM protein can function as a viral alternative splicing factor, redirecting the cellular splicing machinery. asm.orgasm.org

In vitro Assays: To determine if the SM protein directly binds to the STAT1 pre-mRNA, in vitro RNA cross-linking assays are performed. asm.org In this procedure, a radioactively labeled RNA transcript of the STAT1 minigene is incubated with cell extracts containing the SM protein. asm.org The mixture is then exposed to UV irradiation to create covalent cross-links between the protein and the RNA if they are in close proximity. asm.org Following this, unbound RNA is digested using RNase A. asm.org The SM protein is then immunoprecipitated, and the presence of a radioactive signal is detected by autoradiography, indicating that the SM protein was directly bound to the STAT1 transcript. asm.org

Overexpression and Knockdown Studies

Overexpression Studies: The functional significance of the interaction between the SM protein and the cellular splicing factor SRp20 was investigated through overexpression experiments. nih.gov The effect of the SM protein on the alternative splicing of the STAT1 minigene was assessed in cells that were co-transfected with an SRp20 expression vector. nih.gov The results of these experiments showed that overexpressing SRp20 enhanced the SM-mediated alternative splicing of STAT1. nih.govnih.gov This finding supports a model where the SM protein recruits SRp20 to the pre-mRNA to facilitate its splicing-modulatory function. nih.gov

Knockdown/Knockout Studies: Conversely, to inhibit the function of a cellular partner, knockdown techniques are used. When SRp20 was knocked down in cells, the ability of the SM protein to induce alternative splicing of STAT1 was inhibited. nih.gov

More broadly, to understand the essential role of the SM protein in the context of the entire virus, recombinant EBV genomes have been created where the SM gene is inactivated or "knocked out" (SMKO). asm.org Cells, such as the gastric epithelial cell line AGS, are then infected with this SM-knockout EBV. nih.gov By comparing gene expression and virus production in cells infected with the SMKO virus versus the wild-type virus, the full range of SM-dependent processes can be identified. These studies have demonstrated that in the absence of the SM protein, the expression of approximately 60% of EBV lytic transcripts is severely impaired, and lytic DNA replication is greatly reduced, ultimately blocking the production of infectious virions. asm.org

Reporter Gene Assays for Gene Expression Modulation

Reporter gene assays are a standard method to quantify the activity of a regulatory protein on gene expression. These assays have been instrumental in demonstrating the SM protein's ability to enhance the expression of intronless genes. nih.govpnas.org

In a typical setup, a reporter gene, such as that for chloramphenicol acetyltransferase (CAT) or Renilla luciferase, is placed under the control of a constitutive promoter, like the cytomegalovirus (CMV) immediate-early promoter, in an expression plasmid. nih.govpnas.org This reporter construct is then co-transfected into cells (e.g., HeLa or BJAB cells) along with a plasmid expressing the SM protein or a control empty vector. nih.govpnas.org After 48 hours, the cells are lysed, and the activity of the reporter protein is measured. nih.govpnas.org

Results from these assays consistently show that co-transfection with the SM protein leads to a significant increase in the expression of the intronless reporter gene. nih.govpnas.org For example, the SM protein was found to increase CAT expression approximately fivefold over the control. nih.gov This activation is generally independent of the specific promoter used, indicating that the SM protein acts at a post-transcriptional level. pnas.org Furthermore, these assays have been used to show that the co-expression of interacting proteins, such as Sp110b, can further enhance the SM protein's transactivation function. nih.gov

Table 2: Summary of Reporter Gene Assay Findings for EBV SM Protein
Reporter GenePromoterCell LineKey Finding
Chloramphenicol Acetyltransferase (CAT)CMVHeLaSM protein increased CAT expression approximately fivefold. nih.gov
Renilla LuciferaseCMVHeLaSM protein enhanced expression; this effect was augmented by co-transfection with Sp110b. nih.gov
Various (CAT, hGH)VariousBJABSM protein activates intronless genes but inhibits intron-containing genes post-transcriptionally. pnas.org

RT-PCR and Northern Blot Analysis of mRNA Splicing

To directly examine the fate of specific mRNA transcripts in the presence of the SM protein, researchers rely on RT-PCR and Northern blot analysis. nih.govnih.govmdpi.com These techniques allow for the detection and quantification of different RNA species, including pre-mRNAs and mature, spliced mRNAs.

Northern Blot Analysis: Northern blotting is used to determine the size and abundance of specific RNA molecules. nih.govnih.gov In studies of the SM protein, total RNA is extracted from cells expressing the protein, separated by gel electrophoresis, transferred to a membrane, and then hybridized with a labeled DNA or RNA probe specific to the gene of interest (e.g., human growth hormone, hGH). nih.gov

When analyzing the expression of an intron-containing gene like hGH in the presence of the SM protein, Northern blotting revealed that the accumulation of the mature, spliced hGH mRNA was inhibited. nih.gov Instead, there was an accumulation of unspliced or partially spliced pre-mRNA forms. nih.gov This provided direct evidence that the SM protein can inhibit gene expression by interfering with the splicing process. nih.gov

RT-PCR Analysis: RT-PCR is a more sensitive technique that can detect even small amounts of specific RNA transcripts. nih.gov It is often used to complement Northern blot data. For instance, in the analysis of hGH expression, while Northern blotting did not detect spliced mRNA in the presence of wild-type SM protein, a sensitive RT-PCR assay could still detect a small amount of the spliced product. nih.gov Critically, RT-PCR could clearly detect the unspliced hGH mRNA only in cells expressing the SM protein, confirming the splicing inhibition. nih.gov This method has also been extensively used in the STAT1 splicing assays to differentiate between the constitutively spliced and the SM-induced alternatively spliced mRNA products. nih.govasm.org These techniques have been fundamental in demonstrating that the SM protein's inhibitory effect on intron-containing genes correlates with its ability to prevent the accumulation of their processed mRNAs. nih.gov

Sm Proteins: Core Spliceosomal Components

Definition and Family Classification

The Sm protein family is part of a larger superfamily that also includes the Sm-like (LSm) proteins. Together, they are characterized by a conserved structural fold and their ability to assemble into ring-shaped complexes that bind to RNA.

The Sm and LSm protein families are found across all domains of life. researchgate.net In eukaryotes, there are at least 18 distinct Sm and LSm proteins that form various heteroheptameric (seven-member) rings. researchgate.netnih.gov The canonical Sm proteins (B/B', D1, D2, D3, E, F, and G) are core components of the major spliceosomal snRNPs U1, U2, U4, and U5. oup.comgithub.io The LSm proteins form different rings, such as the Lsm2-8 complex that associates with the U6 snRNA, another critical component of the spliceosome, and the Lsm1-7 complex involved in mRNA decay in the cytoplasm. oup.comjax.org

Archaea typically possess one or two LSm proteins that form homohexameric or homoheptameric rings. oup.comwikipedia.org Bacteria have a single LSm homolog called Hfq, which forms a homohexameric ring and plays a broad role in RNA metabolism. researchgate.netoup.com This evolutionary distribution highlights the ancient and fundamental role of these proteins in RNA processing. nih.gov

Table 1: Classification of Sm and LSm Protein Complexes

Complex Type Protein Subunits Associated RNA Primary Function Domain of Life
Canonical Sm Ring SmB/B', D1, D2, D3, E, F, G U1, U2, U4, U5 snRNAs pre-mRNA Splicing Eukaryotes
Lsm2-8 Ring Lsm2, Lsm3, Lsm4, Lsm5, Lsm6, Lsm7, Lsm8 U6 snRNA pre-mRNA Splicing Eukaryotes
Lsm1-7 Ring Lsm1, Lsm2, Lsm3, Lsm4, Lsm5, Lsm6, Lsm7 mRNA mRNA Decapping & Degradation Eukaryotes
Archaeal LSm Ring Sm1 or Sm2 Uridine-rich RNA RNA Processing Archaea

| Bacterial Hfq Ring | Hfq | sRNAs, mRNAs | RNA Chaperone, Gene Regulation | Bacteria |

All members of the Sm and LSm protein families are defined by the presence of a conserved structural feature known as the Sm domain or Sm fold. researchgate.netoup.com This domain consists of an N-terminal α-helix followed by five antiparallel β-strands that form a short, closed barrel structure. researchgate.netnih.gov The Sm domain is bipartite, comprising two conserved sequence motifs, Sm1 and Sm2, which are separated by a linker region of variable length and sequence. github.ionih.gov The Sm1 and Sm2 motifs contain the β-strands that are crucial for both the protein's tertiary structure and its interactions with other Sm proteins. nih.gov This conserved fold is the building block that enables the assembly of the characteristic ring structures of Sm protein complexes. oup.com

Structural Organization and Assembly

The function of Sm proteins is intrinsically linked to their organization into a stable, ring-shaped core complex that encircles a specific site on an RNA molecule. This assembly is a highly ordered process involving specific protein-protein interactions.

In eukaryotes, seven different Sm proteins assemble into a heteroheptameric ring approximately 7 nm in diameter with a central pore. nih.gov This ring structure, often described as doughnut-shaped, is the core of the snRNP. nih.gov The assembly process is not random; the proteins are arranged in a specific order: D1-D2-F-E-G-D3-B. oup.com This ring creates a platform for the binding of other snRNP-specific proteins and for interactions within the spliceosome. The central pore of the ring is positively charged and is the primary site of interaction with the uridine-rich Sm site of the snRNA. ucla.edu The formation of this stable protein-RNA complex is essential for the metabolic stability and proper function of the snRNP. nih.gov

The assembly of the heptameric ring is driven by a network of specific protein-protein interactions mediated by the conserved Sm domains. github.ionih.gov The interaction between adjacent subunits involves an antiparallel alignment of β-strands from their respective Sm2 regions, creating a more extensive β-sheet that stabilizes the ring structure. nih.govnih.gov For example, crystal structures have revealed detailed interactions between the D1 and D2 proteins, as well as between the B and D3 proteins. nih.gov These interactions are highly specific, ensuring the correct order of subunits within the ring. Studies using techniques like the two-hybrid system have confirmed direct interactions between pairs such as SmB-SmD3 and SmE-SmF. nih.gov

The assembly of the full Sm core on snRNA does not occur through the sequential addition of individual proteins. Instead, it proceeds through the formation of stable, RNA-free subcomplexes in the cytoplasm. oup.com Research has identified three primary heteromeric intermediates: a trimer composed of SmE, SmF, and SmG (E-F-G), and two dimers, D1-D2 and B/B'-D3. oup.comucla.edu These subcomplexes are thought to be the assembly units that are then brought together onto the snRNA. oup.com This stepwise assembly is a highly regulated process, facilitated by the Survival of Motor Neurons (SMN) protein complex, which acts as an assembly chaperone to ensure the correct and efficient formation of the final snRNP core particle. github.io The formation of these subcomplexes is a prerequisite for stable binding to the snRNA. nih.gov

RNA Binding Specificity and Interactions

The binding of the Sm protein ring to the Sm site is not a uniform interaction but involves specific contacts between individual Sm proteins and the RNA bases. This specificity ensures the correct orientation and assembly of the snRNP core.

While all seven Sm proteins are part of the ring structure, experimental evidence from UV cross-linking studies has shown that several Sm proteins make direct contact with the Sm site RNA. nih.govnih.gov The most efficient and prominent cross-links are observed for the Sm G and Sm B/B' proteins, indicating their intimate association with the RNA backbone within the assembled core. nih.govnih.gov This suggests that although the entire ring contributes to binding stability, specific proteins are positioned to make key contacts that define the interaction. nih.gov

High-resolution site-specific cross-linking experiments have provided detailed insights into the precise molecular interactions between the Sm proteins and the Sm site RNA. nih.govnih.gov These studies have revealed that different Sm proteins contact distinct uridine (B1682114) bases within the Sm site in a highly position-specific manner. nih.govnih.gov

Specifically, the Sm G protein was found to cross-link to the first uridine of the oligo(U) tract, while the Sm B/B' protein cross-links to the third uridine. nih.govnih.gov The amino acid residues involved in these contacts are located in equivalent regions of both proteins, specifically within a loop region (L3) of the conserved Sm1 motif. nih.gov Structural models predict that this loop juts into the central hole of the Sm ring, positioning these residues for direct interaction with the RNA passing through it. nih.gov

Sm ProteinContacted RNA BaseLocation of Contact Residues
Sm GFirst Uridine (U) in the Sm site U-tractLoop L3 of the Sm1 motif
Sm B/B'Third Uridine (U) in the Sm site U-tractLoop L3 of the Sm1 motif

Sequence-Independent vs. Sequence-Specific RNA Binding

The interaction of Sm proteins with RNA is a critical feature of their function, characterized by a blend of sequence-specific recognition and a more general affinity for certain nucleotide compositions. Sm and Sm-like (Lsm) proteins assemble into heptameric, ring-shaped structures that encircle the RNA. nih.govnih.gov The central pore of this ring is fundamental for binding to U-rich regions of single-stranded RNA. nih.govnih.gov

The binding is not strictly sequence-specific but shows a strong preference for uridine-rich, particularly oligo(U), stretches. pnas.orgnih.gov This oligo(U) specificity is an ancient feature of the Sm domain. pnas.org For instance, an archaeal Sm-like protein from Archaeoglobus fulgidus was shown to bind RNA with a high preference for oligo(U), requiring at least five uridines for effective binding. nih.gov This interaction is not entirely sequence-independent, as there is weak competition by poly(C) and none by poly(A) or poly(G), indicating a primary mode of sequence-independent recognition of the RNA backbone and a secondary mode of base-specific contacts. nih.gov

However, within the context of spliceosomal snRNAs (U1, U2, U4, and U5), this binding is directed to a specific consensus sequence known as the Sm site, typically PuAU4–6GPu (where Pu is a purine). embopress.org The uridine stretch within the Sm site is essential for Sm protein binding. embopress.org Detailed analyses have shown that while the Sm proteins primarily recognize the oligo(U) tract, the conserved adenosine (B11128) at the 5' end is crucial for the high stability of the complex. pnas.org The specificity for the Sm site is not conferred by a single Sm protein but arises from the composite surface of the assembled heptameric ring. embopress.org No single Sm protein or smaller sub-complex can stably interact with the U snRNA on its own, suggesting that the complete ring structure is necessary to create the specific RNA binding surface. embopress.org

RNA Binding CharacteristicDescriptionKey References
Primary Specificity Strong preference for single-stranded, uridine-rich sequences (oligo(U)). nih.govpnas.orgnih.gov
Consensus Site Binds to the Sm site (PuAU4–6GPu) on spliceosomal snRNAs. embopress.org
Structural Basis The heptameric ring structure creates a composite binding surface. nih.govembopress.org
Binding Determinants Involves recognition of the oligo(U) tract and a crucial role for the 5' adenosine for stability. pnas.org

Subcellular Localization and Dynamic Regulation

The function of Sm proteins is intrinsically linked to their precise localization and trafficking between different cellular compartments, a process that is highly regulated and dynamic.

While Sm proteins function within the nucleus as part of the spliceosome, they follow a complex biogenesis pathway that begins in the cytoplasm. nih.gov After synthesis, Sm proteins are temporarily stored in the cytoplasm. nih.gov The assembly of the Sm core onto newly transcribed snRNAs, which are exported from the nucleus, also occurs in the cytoplasm. nih.gov This cytoplasmic assembly is a prerequisite for the subsequent nuclear import of the mature snRNP. nih.gov The nuclear import signal (NLS) for the snRNP is bipartite, composed of the snRNA's hypermethylated cap structure and a signal within the Sm core complex itself. nih.govnih.gov Specific Sm proteins, such as SmB, SmD1, and SmD3, possess C-terminal extensions rich in basic amino acids that are reminiscent of NLSs and contribute to the nuclear import of the entire complex. nih.govnih.govtandfonline.com

In addition to a diffuse cytoplasmic pool, Sm proteins can accumulate in distinct cytoplasmic foci or bodies. nih.gov In plant microsporocytes, for example, Sm proteins have been observed in cytoplasmic bodies that also contain polyadenylated RNA. nih.gov These structures, termed S-bodies, are thought to be involved in the post-transcriptional regulation and sequestration of specific mRNAs. nih.gov Though Sm proteins are essential components of the nuclear spliceosome, they are notably absent from mobile axonal granules that contain the Survival of Motor Neuron (SMN) protein, indicating that the cytoplasmic functions of Sm proteins are distinct from their role in snRNP assembly in the neuronal periphery. nih.gov

Upon re-entry into the nucleus, newly assembled core snRNPs first accumulate in nuclear structures known as Cajal bodies (CBs). nih.gov These bodies are key sites for the final maturation steps of snRNPs, including nucleotide modification and the assembly of snRNP-specific proteins. nih.govembopress.orgembopress.org The targeting of snRNAs to Cajal bodies is critically dependent on the assembled Sm protein ring. oup.com Experiments involving the microinjection of snRNAs into cells have shown that snRNAs lacking a functional Sm site fail to localize to CBs and are retained in the cytoplasm, underscoring that the Sm ring is an essential CB targeting signal. oup.com Immature snRNPs are retained in the Cajal body until their maturation is complete, suggesting a quality control mechanism is in place. nih.gov

The proper assembly and localization of the Sm protein ring are facilitated by the Survival of Motor Neuron (SMN) complex. oup.com In the cytoplasm, the SMN complex binds to both the Sm proteins and the Sm site of the snRNA, acting as a crucial assembly chaperone that ensures the precise and efficient formation of the heptameric Sm ring. oup.com The SMN protein has been implicated in the localization of mRNPs in neuronal axons, a role distinct from its function in snRNP biogenesis. nih.govnih.govemory.edueinsteinmed.edufrontiersin.org

The Sm site on the snRNA is necessary for the SMN complex to bind and facilitate Sm ring assembly. oup.com This entire cytoplasmic complex is then imported into the nucleus. While the SMN complex is vital for the cytoplasmic assembly that precedes nuclear import, it does not appear to be directly involved in targeting the snRNP to the Cajal body once inside the nucleus. oup.comresearchgate.net Depletion of Sm proteins blocks the localization of snRNA to CBs, but core snRNPs can efficiently accumulate in CBs even when the SMN protein is depleted, indicating that the assembled Sm ring itself is the sufficient and primary signal for Cajal body targeting. researchgate.net

FactorRole in LocalizationCellular CompartmentKey References
Sm Protein NLS C-terminal basic regions on SmD1, SmD3, etc., contribute to nuclear import of the snRNP complex.Cytoplasm -> Nucleus nih.govnih.gov
Sm Ring Acts as the primary signal for targeting the assembled core snRNP to the Cajal Body.Nucleus oup.comresearchgate.net
snRNA Sm Site Essential for the binding of the SMN complex and subsequent assembly of the Sm ring.Cytoplasm oup.com
SMN Complex Chaperones the assembly of the Sm ring onto the snRNA in the cytoplasm. Not directly involved in CB targeting.Cytoplasm oup.comresearchgate.net

Evolutionary Context

The Sm protein family is of ancient evolutionary origin, with members found throughout all domains of life. nih.govnih.gov Homologs of Sm proteins have been identified in archaea and eubacteria, indicating that the Sm domain existed before the divergence of these kingdoms from eukaryotes. pnas.orgembopress.orgresearchgate.net In prokaryotes, genomes typically encode only one or two Sm-like proteins, which assemble into homomorphic (composed of identical subunits) rings. nih.govembopress.org

The evolution of eukaryotes saw a significant expansion and diversification of the Sm protein family. nih.gov Eukaryotic genomes typically encode 16 or more Sm and Lsm proteins, which assemble into heteromorphic (composed of different subunits) rings. nih.govembopress.org Phylogenetic analyses show very deep divisions among the various eukaryotic Sm protein subfamilies, suggesting that this diversity arose very early in eukaryotic evolution. nih.govembopress.org This expansion is linked to the increased complexity of RNA processing in eukaryotes, including the advent of pre-mRNA splicing. nih.gov The diversification-duplication model proposes that the family first diverged to form a single heterogeneous ring, followed by a large-scale duplication event that allowed for the assembly of a second, related ring (the canonical Sm ring and the Lsm ring). nih.gov This ancient origin and conserved core function underscore the fundamental importance of Sm proteins in RNA metabolism across billions of years of evolution. nih.govnih.gov

Counterparts in Archaea (Sm proteins) and Bacteria (Hfq protein)

While canonical Sm proteins are central to the eukaryotic spliceosome, related proteins with a conserved structural fold are found across all three domains of life, highlighting their ancient evolutionary origin and fundamental role in RNA metabolism. tandfonline.com In Archaea, these are known as Sm-like archaeal proteins (SmAPs), and in Bacteria, the most prominent counterpart is the Hfq protein. tandfonline.com

Archaeal Sm-like Proteins (SmAPs):

Archaeal genomes typically encode one or two Sm-like proteins that form homo-heptameric, doughnut-shaped rings. nih.gov These structures are reminiscent of the core Sm ring in eukaryotes. nih.gov The function of archaeal Sm proteins is still under investigation, but they are believed to play a role in RNA processing and ribosome biogenesis. nih.gov Structurally, they share the conserved Sm fold, characterized by an N-terminal alpha-helix followed by a five-stranded antiparallel beta-sheet. oup.com This structural conservation suggests a common ancestral protein from which both archaeal and eukaryotic Sm proteins evolved. nih.gov Some archaea, like Methanococcus jannaschii, possess an Hfq-like protein instead of a typical Sm protein, suggesting a degree of functional interchangeability between these protein families in this domain of life. nih.govnih.govoup.com

Bacterial Hfq Protein:

The bacterial Hfq protein is a homolog of the eukaryotic and archaeal Sm proteins and functions as a post-transcriptional regulator. frontiersin.org Unlike the heptameric rings of archaeal and eukaryotic Sm proteins, Hfq typically assembles into a homo-hexameric ring. oup.com Hfq acts as an RNA chaperone, facilitating the interaction between small non-coding RNAs (sRNAs) and their target messenger RNAs (mRNAs). tandfonline.comnih.gov This interaction often leads to the regulation of mRNA translation and stability, allowing bacteria to rapidly adapt to changing environmental conditions. tandfonline.com

FeatureArchaeal Sm-like Proteins (SmAPs)Bacterial Hfq Protein
Oligomeric StructureTypically homo-heptameric ringsTypically homo-hexameric rings
Primary FunctionBelieved to be involved in RNA processing and ribosome biogenesisRNA chaperone; facilitates sRNA-mRNA interactions
RNA BindingBinds to uridine-rich sequencesBinds to sRNAs and mRNAs at distinct faces (proximal and distal)
Domain of LifeArchaeaBacteria

Research Methodologies

The study of Sm proteins and their interactions within the spliceosome relies on a variety of sophisticated biochemical and structural techniques. These methods allow researchers to probe the intricate network of RNA-protein and protein-protein interactions that are essential for pre-mRNA splicing.

UV Cross-linking Approaches for RNA-Protein Interactions

UV cross-linking is a powerful technique used to identify direct interactions between proteins and RNA molecules. nih.gov When biological samples are irradiated with short-wavelength UV light (typically 254 nm), covalent bonds can form between nucleic acids and proteins that are in close proximity. springernature.com This "zero-distance" cross-linking provides high-resolution information about the binding sites. youtube.com

In the context of Sm proteins, UV cross-linking can be used to map the specific sites on snRNAs where the Sm proteins bind. nih.gov A common workflow involves irradiating purified spliceosomal complexes, followed by immunoprecipitation of the protein of interest (e.g., a specific Sm protein). youtube.com The covalently linked RNA can then be sequenced to identify the precise binding site. nih.gov Variations of this method, such as Cross-Linking and Immunoprecipitation (CLIP), have been instrumental in mapping RNA-protein interactions across the transcriptome. researchgate.net

Immunoprecipitation to Study Protein-RNA and Protein-Protein Associations

Immunoprecipitation is a fundamental technique for isolating specific proteins or protein complexes from a cellular extract. nih.gov This method utilizes antibodies that specifically recognize a target protein, allowing for its purification along with any associated molecules. nih.gov

To study the associations of Sm proteins, antibodies targeting a specific Sm protein can be used to pull down the entire Sm core, associated snRNAs, and other interacting proteins. nih.gov The co-precipitated RNAs can be identified by techniques such as reverse transcription PCR or RNA sequencing, while associated proteins can be identified by mass spectrometry. nih.govoup.com This approach has been crucial in defining the composition of snRNPs and identifying factors that associate with the spliceosome at different stages of its assembly and function. nih.govovid.com The expression of tagged spliceosomal proteins also allows for the purification and analysis of RNA-protein complexes through simple immunoprecipitation. nih.gov

RNA Interference for Depletion Studies

RNA interference (RNAi) is a mechanism of gene silencing that can be harnessed to study the function of specific proteins. wikipedia.org By introducing small interfering RNAs (siRNAs) that are complementary to the mRNA of a target protein, the cell's natural RNAi machinery is triggered to degrade that mRNA, leading to a "knockdown" of the corresponding protein. nih.govnih.gov

In the study of Sm proteins, RNAi can be used to deplete a specific Sm protein from cultured cells. nih.gov Researchers can then observe the functional consequences of this depletion, such as defects in pre-mRNA splicing or altered snRNP assembly. researchgate.net This approach provides valuable insights into the essential roles of individual Sm proteins in the splicing process and other cellular functions. thermofisher.com

Electron Microscopy and Cryo-electron Microscopy for Structural Visualization

Electron microscopy (EM) and its advanced form, cryo-electron microscopy (cryo-EM), are powerful techniques for visualizing the three-dimensional structure of large macromolecular complexes like the spliceosome. nih.govnih.gov In cryo-EM, samples are rapidly frozen in a thin layer of vitreous ice, which preserves their native structure. annualreviews.org Thousands of images of individual particles are then computationally averaged to generate a high-resolution 3D reconstruction. researchgate.net

These techniques have provided unprecedented insights into the architecture of the spliceosome at various stages of its catalytic cycle. oup.comnih.govsemanticscholar.org Cryo-EM structures have revealed the intricate arrangement of snRNPs, the path of the pre-mRNA substrate, and the conformational changes that drive the splicing reaction. nih.govoup.comnih.gov This has allowed for a detailed understanding of how the Sm protein core is integrated into the larger spliceosomal machinery. nih.gov

Mutagenesis Studies to Map Interaction Domains

Mutagenesis, particularly site-directed mutagenesis, is a technique used to introduce specific changes into the amino acid sequence of a protein. youtube.com By systematically altering the protein's sequence, researchers can identify the specific residues or domains that are critical for its function, such as binding to RNA or other proteins. nih.gov

In the context of Sm proteins, mutagenesis can be used to map the domains responsible for their interaction with other Sm proteins, with the SMN protein (which is crucial for their assembly), and with snRNA. nih.govresearchgate.net For example, mutating residues at the interface between two Sm proteins can disrupt the formation of the Sm ring, allowing researchers to confirm the importance of that interface for complex assembly. nih.gov The functional consequences of these mutations can then be assessed using in vitro assembly assays or by observing the effects in vivo. nih.gov

Sm20 Peptide: Bacterial Protein Interaction Modulator

Peptide Identification and Design Considerations

The discovery and development of the SM20 peptide were guided by a systematic, computation-driven process, beginning with its origin in a probiotic bacterium and extending to a detailed evaluation of its drug-like properties.

SM20 is an antimicrobial peptide (AMP) that was identified from the bacteriocin (B1578144) immunity protein (BIP) of Lactobacillus crispatus, a common lactic acid bacterium found in the human vaginal microbiota. nih.govnih.gov Bacteriocins are ribosomally synthesized peptides produced by bacteria to inhibit the growth of similar or closely related bacterial strains, and immunity proteins protect the producing bacterium from its own bacteriocin. nih.govscience.govnih.govoaepublish.com The identification of SM20 was accomplished using bioinformatics tools and screening the Collection of Antimicrobial Peptides (CAMPR3) database. nih.govnih.gov This approach leverages the natural defense mechanisms of probiotic bacteria to find potential therapeutic agents against pathogenic bacteria. nih.gov

Following its initial identification, the SM20 peptide was selected for further analysis based on its high AMP score and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govnih.gov Computational ADMET evaluation is a critical step in early-stage drug discovery, as it helps predict the pharmacokinetic and safety profile of a potential drug candidate, reducing the likelihood of late-stage failures. nih.govnih.govresearchgate.net The in silico analysis indicated that SM20 possesses desirable characteristics, making it a promising candidate for development. nih.gov This screening process is essential for refining drug targets and predicting potential adverse effects and resistance. nih.govnih.gov

The antimicrobial activity of peptides like SM20 is heavily influenced by their physicochemical properties, including their length, net charge, and hydrophobicity. mdpi.com These features determine how the peptide interacts with bacterial membranes and other targets. mdpi.comnih.gov A positive net charge facilitates the initial electrostatic interaction with the negatively charged components of bacterial membranes, while hydrophobicity allows the peptide to insert into and disrupt the membrane. mdpi.com The balance between these properties is crucial for potency and specificity. While specific quantitative data for SM20's length, charge, and hydrophobicity are detailed in specialized research, the general principles governing AMP activity provide a framework for its design.

Table 1: Key Physicochemical Properties of Antimicrobial Peptides (AMPs)

PropertyImportance for Antimicrobial Activity
Length Typically 10-50 amino acids; influences structural conformation and ability to span membranes.
Net Charge Usually cationic (positive); promotes binding to negatively charged bacterial surfaces.
Hydrophobicity The proportion of non-polar residues; critical for membrane insertion and disruption.
Amphipathicity Spatial separation of hydrophobic and hydrophilic residues; facilitates membrane interaction and pore formation.

Interaction Studies with Bacterial Targets

Molecular docking studies have been instrumental in elucidating the mechanism of action for SM20. These computational simulations predict how the peptide binds to specific protein targets within the pathogenic bacterium Neisseria gonorrhoeae, the causative agent of gonorrhea. nih.gov

In silico molecular docking analyses, performed using tools like CABS-dock, have shown that SM20 interacts with multiple membrane proteins of N. gonorrhoeae. nih.govnih.gov The peptide exhibited high docking scores, indicating strong binding affinity. nih.gov Specific interactions have been identified between amino acid residues of SM20 and bacterial outer membrane proteins, which could interfere with their function. researchgate.net Furthermore, SM20 is predicted to bind to the TonB protein, which is essential for transporting nutrients, such as iron, across the outer membrane of Gram-negative bacteria. researchgate.net By blocking the function of these critical membrane proteins, SM20 may disrupt essential cellular processes in N. gonorrhoeae. researchgate.net

Table 2: Interacting Amino Acid Residues in SM20-N. gonorrhoeae Outer Membrane Protein Complex

SM20 Amino Acid Residue
ASN-161
ASN-3
ARG-163
TYR-15
THR-94
ASP-58
Source: ResearchGate researchgate.net

Interaction with Transcriptional Regulators

Beyond its effects on membrane proteins, SM20 has also been shown to interact with intracellular targets. researchgate.net Docking studies suggest a potential interaction between SM20 and transcriptional regulator proteins in N. gonorrhoeae. researchgate.net Transcriptional regulators are proteins that control gene expression, and by binding to them, SM20 could alter the bacterium's ability to adapt to its environment or express virulence factors. researchgate.netnih.gov This interaction suggests a multi-faceted mechanism of action for SM20, potentially affecting the pathogen's viability and its interactions with other microorganisms. researchgate.net Further research has also pointed to possible interactions with other key proteins, including a DNA mimic protein and a multi-drug efflux transporter protein, highlighting the peptide's potential to disrupt various bacterial defense and survival mechanisms. researchgate.net

Binding to Transport Proteins (e.g., TonB protein affecting nutrient uptake)

Transport proteins are vital for bacterial survival, facilitating the import of essential nutrients and the export of waste products. The TonB-dependent transport system is a crucial mechanism in Gram-negative bacteria for the uptake of scarce but essential nutrients, such as iron-siderophore complexes and vitamin B12, across the outer membrane. This system involves the TonB protein, which couples the energy from the cytoplasmic membrane's proton motive force to energize active transport through outer membrane receptors. asm.org While computational studies have modeled the interaction of the SM20 peptide with various membrane proteins of N. gonorrhoeae, specific binding analyses detailing its direct interaction with the TonB protein are not extensively detailed in the available literature. nih.gov The theoretical targeting of such transport systems remains a plausible mechanism for antimicrobial peptides to disrupt bacterial nutrient acquisition.

Interaction with Outer Membrane Proteins (OMPs)

The outer membrane of Gram-negative bacteria like N. gonorrhoeae is a formidable barrier, embedded with a variety of outer membrane proteins (OMPs) that are essential for nutrient uptake, cell adhesion, and maintaining structural integrity. nih.gov Antimicrobial peptides often exert their effects by interacting with and disrupting the outer membrane. nih.govresearchgate.net Research indicates that SM20's potential antimicrobial activity was evaluated by docking it against various membrane proteins of N. gonorrhoeae. nih.govresearchgate.net Such interactions could potentially interfere with the normal function of OMPs, leading to membrane destabilization or the inhibition of crucial transport and signaling pathways. Folded peptides, in particular, are well-suited for interacting with the complex β-barrel structures characteristic of many OMPs. nih.gov

Binding to DNA Mimic Protein, Multi-drug Efflux Transporter Protein, and Yjpd protein

Molecular docking simulations have provided specific insights into the binding capabilities of the SM20 peptide with several key proteins from N. gonorrhoeae. researchgate.net These computational models predict that SM20 can interact with a DNA mimic protein, a multi-drug efflux transporter protein, and the Yjpd protein. researchgate.net DNA mimic proteins can regulate DNA-binding proteins, and interfering with them could disrupt genetic regulation. Multi-drug efflux transporters are critical for antibiotic resistance, as they actively pump therapeutic agents out of the cell. nih.gov The interaction of SM20 with such a transporter suggests a potential mechanism to counteract drug resistance. The specific function of the Yjpd protein in N. gonorrhoeae pathogenesis is an area of ongoing research, but its identification as a target for SM20 highlights a novel potential pathway for antimicrobial intervention.

Table 1: Predicted Protein Targets of SM20 Peptide in N. gonorrhoeae This table is based on data from molecular docking studies.

Target ProteinProtein TypePotential Function in Bacteria
DNA Mimic ProteinRegulatory ProteinRegulation of DNA-protein interactions
Multi-drug Efflux TransporterTransport ProteinExport of toxic compounds/antibiotics
Yjpd proteinUncharacterizedPutative role in cellular processes

Elucidation of Molecular Interactions

The effectiveness of the SM20 peptide as a protein interaction modulator is predicated on the specific molecular contacts it establishes with its target proteins. Computational modeling has been instrumental in predicting these interactions at the atomic level.

Identification of Specific Amino Acid Interactions (e.g., ASN-161, ASN-3, ARG-163, TYR-15, THR-94, ASP-58)

In silico docking studies have identified multiple amino acid interactions between the SM20 peptide and its target proteins in N. gonorrhoeae. researchgate.net These interactions are fundamental to the stability and specificity of the binding. While the full spectrum of interactions is extensive, specific examples of amino acid residues on the target proteins predicted to be involved in binding include Asparagine-161 (ASN-161), Asparagine-3 (ASN-3), Arginine-163 (ARG-163), Tyrosine-15 (TYR-15), Threonine-94 (THR-94), and Aspartic Acid-58 (ASP-58). These residues likely form hydrogen bonds, electrostatic interactions, or van der Waals forces with the SM20 peptide, creating a stable protein-peptide complex.

Table 2: Examples of Amino Acid Residues Implicated in SM20 Binding This table lists examples of amino acid residues on target proteins identified as potential interaction points in computational models.

Amino AcidAbbreviationPosition
AsparagineASN161
AsparagineASN3
ArginineARG163
TyrosineTYR15
ThreonineTHR94
Aspartic AcidASP58

Influence on Target Protein Structural Conformation and Stability

The binding of a peptide to a target protein can induce significant changes in the protein's three-dimensional structure. These conformational changes can, in turn, affect the protein's stability and function. biorxiv.org Analysis of the predicted interaction between SM20 and its targets suggests that these binding events may influence the structural conformation of the bacterial proteins. researchgate.net For instance, specific interactions involving residues like Leucine-12 (LEU-12) are thought to potentially alter the protein's shape, which could impact its stability or functional capacity. researchgate.net By locking a protein into an inactive conformation or destabilizing its folded structure, SM20 could effectively neutralize its biological activity.

Functional Implications in Bacterial Physiology and Pathogenesis

The predicted interactions between the SM20 peptide and essential proteins in N. gonorrhoeae carry significant functional implications for the bacterium's physiology and its ability to cause disease. nih.gov By targeting multiple proteins, SM20 may disrupt several vital pathways simultaneously.

The binding to a multi-drug efflux transporter could inhibit the pump's ability to expel antibiotics, potentially restoring susceptibility to conventional drugs. researchgate.netnih.gov Interaction with a DNA mimic protein could dysregulate gene expression, leading to catastrophic failures in cellular processes. researchgate.net Furthermore, targeting transport proteins embedded in the bacterial membranes could impair nutrient acquisition, effectively starving the cell. nih.govnih.gov Collectively, these disruptions can compromise the bacterium's viability and virulence. The multifaceted targeting suggested by computational models indicates that SM20 could be a promising candidate for further investigation as a therapeutic agent against multidrug-resistant N. gonorrhoeae. nih.govresearchgate.net

Potential Interference with Nutrient Uptake

Bacteria have evolved sophisticated systems to acquire essential nutrients from their environment, which are critical for their growth and proliferation. nih.govportlandpress.com A key strategy for antimicrobial agents is to disrupt these nutrient acquisition pathways. While direct evidence for the SM20 protein's interference with nutrient uptake is still emerging, its potential to do so can be inferred from the general mechanisms of antimicrobial peptides and the importance of nutrient transport systems in bacteria.

Bacterial nutrient uptake is often mediated by specific transport proteins located in the cell envelope, including the outer membrane and periplasmic space. nih.govportlandpress.com These systems are responsible for the import of a wide range of essential molecules, such as phosphates, amino acids, and iron. nih.govpnas.org The disruption of these transport systems can lead to nutrient starvation and ultimately, bacterial cell death.

Peptides can interfere with nutrient uptake through several mechanisms. One possibility is the direct binding to and blocking of transport proteins on the bacterial cell surface. By occluding the binding site for the nutrient, the peptide would competitively inhibit its uptake. Another potential mechanism involves the disruption of the membrane integrity, which would dissipate the electrochemical gradients necessary to power active transport systems. Many antimicrobial peptides are known to interact with and permeabilize bacterial membranes. nih.gov

Considering the SM20 peptide's proposed interaction with bacterial surface proteins, it is plausible that it could interfere with nutrient transport. For instance, if SM20 were to bind to an outer membrane receptor protein that is also responsible for nutrient import, it could effectively block the uptake of that nutrient. Further research is required to specifically investigate the interaction of the SM20 peptide with known bacterial nutrient transport systems to confirm this potential mechanism of action.

Disruption of Essential Bacterial Protein Functions

The SM20 peptide has been shown to interact with several essential proteins in Neisseria gonorrhoeae, suggesting a mechanism of action that involves the direct disruption of critical cellular functions. researchgate.net Computational studies have identified interactions between the SM20 peptide and key bacterial proteins, including a DNA mimic protein, a multi-drug efflux transporter, and the Yjpd protein. researchgate.net

Interactions with methionine residues within these proteins are of particular note, as these residues are often involved in vital biological processes. researchgate.net The binding of the SM20 peptide to these residues could disrupt the native conformation of the protein, leading to a loss of function. For example, interactions with LEU 12 residues are suggested to influence the structural conformation of the target protein, potentially affecting its stability and function. researchgate.net

The disruption of such essential proteins can have a cascade of detrimental effects on the bacterium. For instance, interfering with a DNA mimic protein could impact DNA replication and repair. Similarly, inhibiting a multi-drug efflux transporter could lead to the accumulation of toxic substances within the cell. The disruption of the Yjpd protein's function could also have significant consequences, as this protein family is often involved in crucial cellular processes. By targeting multiple essential proteins, the SM20 peptide may employ a multi-pronged approach to inhibit bacterial growth. This strategy could also reduce the likelihood of the bacteria developing resistance through the mutation of a single target protein. elifesciences.org

Methodological Approaches for Interaction Analysis

To elucidate the molecular interactions between the SM20 peptide and its bacterial protein targets, a variety of computational and experimental techniques are employed. These methods provide insights into the binding modes, structural changes, and functional consequences of these interactions.

In silico Molecular Docking Studies (e.g., CABS-dock)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly useful for studying protein-peptide interactions. The CABS-dock web server is a tool that facilitates the flexible docking of peptides to proteins without prior knowledge of the binding site. nih.govplos.org

The CABS-dock protocol utilizes a coarse-grained protein model, which allows for significant efficiency in simulating the conformational changes that occur during binding. nih.gov This is crucial as peptides are often flexible and can adopt different conformations upon binding to their target. The server allows for the simulation of a fully flexible peptide exploring the entire surface of a flexible protein receptor to find its binding site. arxiv.org Advanced options in CABS-dock permit users to exclude certain binding modes or increase the flexibility of specific receptor fragments to refine the docking results. nih.gov The output of a CABS-dock simulation provides detailed information about the protein-peptide interface, including contact maps that show the frequency of interactions between specific residues. arxiv.org

Parameter Description Relevance to SM20 Interaction Analysis
Receptor Structure The 3D structure of the bacterial target protein.Essential for defining the binding landscape for the SM20 peptide.
Peptide Sequence The amino acid sequence of the SM20 peptide.Used to generate various conformations of the peptide for docking.
Flexibility Both the peptide and parts of the receptor can be treated as flexible.Allows for a more realistic simulation of the binding event, as both molecules can undergo conformational changes.
Scoring Function A function used to rank the predicted binding poses.Helps to identify the most likely and stable protein-peptide complexes.
Contact Maps Visual representations of the interactions between peptide and protein residues.Provides detailed insights into the specific amino acids involved in the binding of SM20 to its target.

Peptide Structure Prediction

Understanding the three-dimensional structure of the SM20 peptide is crucial for interpreting its interaction with target proteins. Several computational methods are available for predicting the tertiary structure of peptides from their amino acid sequence. These methods are broadly classified into template-based modeling and ab initio (or de novo) modeling. mdpi.com

Template-based modeling relies on finding a known protein structure (a template) with a similar sequence to the target peptide and using that template to build a model. Ab initio methods, on the other hand, predict the structure from the sequence alone, often using principles of physics and statistics. mdpi.com

Tools like PEP-FOLD utilize a de novo approach, which is particularly suitable for small peptides. mdpi.com It predicts the structure by first determining the structural alphabet of fragments from the peptide sequence and then assembling these fragments into a full 3D model using a Monte Carlo algorithm. mdpi.com Other approaches, such as I-TASSER and QUARK, also employ fragment assembly and Monte Carlo simulations to predict peptide structures. mdpi.com The predicted structure of the SM20 peptide can then be used in molecular docking studies to investigate its binding to bacterial proteins.

Prediction Method Approach Applicability to SM20 Peptide
PEP-FOLD De novo structure modeling based on a structural alphabet and Monte Carlo simulations.Well-suited for predicting the structure of a relatively short peptide like SM20. mdpi.com
I-TASSER Template-based modeling that aligns the target sequence to known structures and uses Monte Carlo simulations for non-aligned regions.Can be used if homologous structures to SM20 are available in protein databases. mdpi.com
QUARK Ab initio fragment assembly using a Monte Carlo algorithm.Suitable for predicting the structure of SM20 without relying on templates. mdpi.com

Visualization of Protein-Peptide Interactions (e.g., PyMol)

The visualization of the predicted protein-peptide complexes is a critical step in understanding the molecular details of the interaction. PyMOL is a powerful molecular graphics system that allows for the real-time visualization and generation of high-quality images of macromolecules. ucsb.edu

Using PyMOL, researchers can visually inspect the docked poses of the SM20 peptide on its target protein. youtube.com It allows for the representation of the protein and peptide in various forms, such as ribbon, surface, and stick models, to highlight different features of the complex. ucsb.edu Specific interactions, such as hydrogen bonds and hydrophobic contacts, can be identified and highlighted. The surface of the protein can be rendered to show the binding pocket where the peptide sits. ucsb.edu By coloring the interacting residues, it becomes possible to create clear and informative images that depict the key features of the protein-peptide interface. youtube.com This visual analysis is essential for interpreting the results of molecular docking studies and for generating hypotheses about the mechanism of action of the SM20 peptide.

Peptide Synthesis and Characterization for in vitro studies

To validate the in silico predictions and to further investigate the biological activity of the SM20 peptide, it is necessary to produce the peptide for in vitro studies. Solid-phase peptide synthesis (SPPS) is a widely used method for chemically synthesizing peptides. ebrary.net This technique involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid resin support. ebrary.net

Once the synthesis is complete, the peptide is cleaved from the resin and purified. High-performance liquid chromatography (HPLC) is a common technique used for the purification and characterization of synthetic peptides. ebrary.net The purity of the peptide can be assessed, and its identity can be confirmed using mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS). ebrary.net

The synthesized and characterized SM20 peptide can then be used in a variety of in vitro assays to study its interaction with target proteins and to determine its antimicrobial activity. These experimental studies are crucial for confirming the findings from computational models and for further elucidating the mechanism of action of the SM20 peptide.

Technique Purpose Application to SM20 Peptide
Solid-Phase Peptide Synthesis (SPPS) Chemical synthesis of the peptide.To produce a sufficient quantity of the SM20 peptide for experimental studies. ebrary.net
High-Performance Liquid Chromatography (HPLC) Purification and analysis of the synthesized peptide.To ensure the purity of the SM20 peptide before its use in biological assays. ebrary.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Determination of the molecular weight and confirmation of the peptide's identity.To verify that the correct SM20 peptide has been synthesized. ebrary.net

Conclusion and Future Research Directions Across Sm 20 Protein Subtypes

Synthesis of Diverse Roles and Mechanisms

In mammalian systems, an SM-20 protein has been characterized as a novel 40-kDa protein predominantly found in muscle tissues, including smooth, cardiac, and skeletal muscle sigmaaldrich.comnih.gov. Its expression is regulated by growth factors, and it is implicated in smooth muscle differentiation and development nih.gov. Furthermore, a mitochondrial this compound has been shown to induce caspase-dependent cell death in nerve growth factor-deprived neurons, suggesting a role in apoptosis nih.gov. This mammalian this compound localizes to cytoplasmic filaments in smooth muscle cells and possesses a mitochondrial targeting sequence sigmaaldrich.comnih.gov. A truncated form lacking the amino-terminus can still induce neuronal death nih.gov.

Separately, the Epstein-Barr Virus (EBV) SM protein, also known by other names such as EB2, Mta, or BMLF1, is a crucial viral protein expressed during the lytic phase of infection asm.orgpnas.org. This protein functions as an RNA-binding protein with multifaceted effects on both viral and host cellular gene expression asm.orgpnas.org. Its mechanisms include enhancing mRNA stability and nuclear export, as well as modulating alternative splicing by interacting with cellular splicing factors like SRp20 asm.orgpnas.org. The EBV SM protein can both activate and inhibit gene expression depending on the target mRNA, particularly influencing intron-containing versus intron-less transcripts pnas.org.

In the bacterial domain, the term "SM-20" is associated with a specific strain, Pseudomonas veronii SM-20, where proteomic studies have identified numerous proteins involved in the degradation of aromatic compounds like phenanthrene (B1679779) nih.govmdpi.comresearchgate.net. These proteins include various enzymes, such as oxidoreductases and dioxygenases, and transporters crucial for metabolic processes and adaptation to environmental stressors nih.govmdpi.com. Another bacterial protein, found in Maricaulis maris and annotated as "SM-20-related protein," functions as a peptidyl-proline dioxygenase involved in the response to hypoxia uniprot.org.

The diverse roles observed across these different proteins underscore the complexity associated with the "this compound" nomenclature. While the mammalian SM-20 is linked to muscle development and neuronal apoptosis, the EBV SM protein is central to viral replication and host gene manipulation, and the bacterial proteins in P. veronii SM-20 and M. maris are involved in metabolism and environmental adaptation.

Identification of Cross-Disciplinary Research Avenues

Given the distinct biological contexts in which proteins referred to as "SM-20" or "SM-20-related" have been identified, cross-disciplinary research avenues primarily lie in comparative studies of protein structure, function, and evolution. Investigating potential structural motifs or domains conserved across these seemingly disparate proteins could reveal distant evolutionary relationships or convergent evolution of function. For instance, examining whether the mammalian mitochondrial SM-20 shares any structural similarities with the bacterial SM-20-related dioxygenase or the RNA-binding domains of the EBV SM protein could provide insights into their origins and functional capabilities.

Furthermore, understanding the mechanisms by which these proteins interact with other cellular components – whether it's the mitochondrial machinery for the mammalian protein, RNA and splicing factors for the EBV protein, or metabolic substrates and transporters for the bacterial proteins – can offer broader insights into fundamental biological processes like apoptosis, gene regulation, and environmental adaptation. Methodologies developed to study one type of this compound might be adaptable to investigate others, fostering technological cross-pollination between fields like neuroscience, virology, microbiology, and structural biology.

Future Methodological Advancements for Comprehensive Characterization

Comprehensive characterization of the various proteins referred to as "SM-20" requires the application of advanced methodologies. For the mammalian SM-20, techniques such as high-resolution microscopy could further elucidate its filamentous cytoplasmic localization and its interaction with mitochondria sigmaaldrich.comnih.gov. Proteomic approaches, including quantitative proteomics and interaction proteomics, are essential to identify its binding partners and understand the signaling pathways it influences in muscle development and neuronal death nih.gov. Gene editing technologies, such as CRISPR-Cas9, could be employed to generate knockout or knock-in models to precisely define the in vivo functions of different forms or potential subtypes of mammalian SM-20.

For the EBV SM protein, advanced RNA sequencing techniques (e.g., RIP-Seq, CLIP-Seq) are crucial to comprehensively map its RNA binding targets and understand its impact on the transcriptome asm.orgpnas.org. Structural studies, including X-ray crystallography and cryo-electron microscopy, are needed to determine the atomic structure of the protein and its complexes with RNA or interacting proteins like SRp20 asm.org.

Characterizing the proteins within Pseudomonas veronii SM-20 and the SM-20-related protein in Maricaulis maris will benefit from integrated multi-omics approaches, combining genomics, transcriptomics, and proteomics to understand their coordinated roles in metabolism and stress response nih.govmdpi.comresearchgate.net. Techniques like targeted mutagenesis and functional assays are necessary to validate the roles of specific proteins identified in proteomic studies nih.gov.

Across all contexts, single-molecule techniques could provide dynamic insights into protein behavior, interactions, and conformational changes, offering a deeper understanding of their mechanisms of action.

Remaining Research Gaps and Unexplored Functional Implications

Significant research gaps remain regarding the various proteins labeled with "SM-20" or similar terms. For the mammalian SM-20, the precise molecular mechanisms linking its presence in mitochondria and cytoplasm to muscle differentiation and neuronal apoptosis require further investigation sigmaaldrich.comnih.govnih.gov. The existence and functional significance of potential splice variants or post-translational modifications that could act as "subtypes" of the mammalian SM-20 are largely unexplored.

For the EBV SM protein, while its roles in RNA processing are established, the full spectrum of cellular pathways it modulates and the precise consequences of these interactions for viral pathogenesis and host cell fate warrant further study asm.orgpnas.org. Understanding how it selectively targets certain RNAs and interacts with a range of host factors is an ongoing area of research.

In the bacterial context, while proteomic profiles of P. veronii SM-20 under specific conditions have been analyzed, the dynamic regulation and interplay of the identified proteins during different stages of growth and in response to various environmental stimuli need more detailed investigation nih.govmdpi.comresearchgate.net. The specific functions and mechanisms of the SM-20-related protein in M. maris and other potentially related bacterial proteins require further biochemical and genetic characterization uniprot.org.

Compound Names and PubChem CIDs

Q & A

Q. What is the functional role of SM-20 proteins in Pseudomonas veronii during phenanthrene (PHE) degradation?

SM-20 proteins are critical for PHE biodegradation, particularly through the upregulation of enzymes such as cytochrome P450 monooxygenase and quinone oxidoreductase. These enzymes catalyze the oxidation of PHE into intermediates like phenanthrene 9,10-oxide and 9,10-phenanthrenedione, facilitating further degradation via the β-ketoadipate pathway. Proteomic analysis revealed 1,145 proteins in SM-20, with 162 significantly enriched during PHE exposure, highlighting their roles in stress adaptation and metabolic remodeling .

Q. How does P. veronii SM-20 adapt to aromatic hydrocarbon stress?

SM-20 activates stress response mechanisms, including outer membrane remodeling and efflux systems, to mitigate toxicity. Key upregulated proteins include transporters (e.g., ABC transporters) and defense enzymes (e.g., catalases). Genomic analysis identified multidrug resistance genes (e.g., β-lactamases) and efflux pumps, which enhance tolerance to antibiotics and aromatic compounds .

Q. What metabolic pathways are utilized by SM-20 for PHE degradation?

SM-20 employs a combination of monooxygenase-mediated oxidation and dioxygenase pathways. Metabolites such as o-hydroxybiphenyl and phthalic anhydride indicate cleavage of aromatic rings via the β-ketoadipate pathway. Proteomic data corroborate the involvement of catechol 2,3-dioxygenase and 2,3-hydroxybiphenyl dioxygenase, aligning with genomic clusters annotated for aromatic hydrocarbon degradation .

Advanced Research Questions

Q. How can proteogenomic integration resolve contradictions in SM-20’s biodegradation efficiency under varying experimental conditions?

Discrepancies in PHE degradation rates (e.g., 25% reduction over 30 days vs. rapid metabolite accumulation) can be addressed by correlating proteomic time-series data with metabolite profiles. For instance, early-phase stress proteins (e.g., chaperones) dominate at 15 days, while late-phase enzymes (e.g., ring-cleaving dioxygenases) peak at 30 days. Label-free quantitative proteomics (LFQ) and ANOVA (p < 0.05, fold >1.8) help distinguish transient vs. sustained protein expression .

Q. What experimental design considerations are critical for comparative proteomic studies of SM-20 under PHE stress?

  • Sampling: Collect cells at multiple timepoints (e.g., 0, 15, 30 days) to capture dynamic proteome changes.
  • Controls: Use PHE-free media to baseline "housekeeping" protein levels.
  • Replicates: Include triplicate runs to account for biological variability.
  • Data Validation: Combine LC-MS/MS with functional assays (e.g., enzyme activity tests) to confirm proteomic findings. The study identified 984 high-confidence proteins (≥2 peptides, FDR <1%), ensuring robust statistical power .

Q. How do genomic differences between SM-20 and other Pseudomonas strains influence biodegradation efficiency?

SM-20’s 6.9-Mbp genome (60.6% GC) harbors unique catabolic gene clusters absent in related strains like P. veronii 1YdBTEX2. For example, SM-20’s catechol 2,3-dioxygenase cluster is distinct, potentially enhancing substrate specificity. Digital DNA-DNA hybridization (dDDHd4 = 87.4% vs. DSM 11,331) confirms taxonomic divergence, which may explain its superior PHE degradation .

Q. What methodological challenges arise in quantifying SM-20’s stress-response proteins, and how can they be mitigated?

Challenges include:

  • Low-abundance proteins: Enrichment via subcellular fractionation (e.g., membrane protein isolation).
  • Post-translational modifications: Use PTM-specific antibodies or phosphoproteomics workflows.
  • Data noise: Apply stringent filters (e.g., Tukey’s HSD for ANOVA) and validate with orthogonal methods like metabolic flux analysis. The study’s heatmap clustering (based on COGs and subcellular localization) effectively categorized stress-related vs. metabolic proteins .

Methodological Guidance

Q. Which proteomic techniques are most suitable for studying SM-20’s biodegradation mechanisms?

  • Label-free quantification (LFQ): Ideal for time-course studies, enabling detection of 1,145 proteins with high reproducibility.
  • Tandem Mass Tags (TMT): Useful for multiplexed comparison of multiple conditions (e.g., varying PHE concentrations).
  • Targeted proteomics (PRM): Validates key enzymes (e.g., cytochrome P450) with high sensitivity. Data should be processed using tools like MaxQuant and visualized via heatmaps or PCA to highlight stress-specific clusters .

Q. How can researchers reconcile discrepancies between genomic predictions and proteomic observations in SM-20?

Integrate RNA-seq data to assess transcript-protein correlation. For example, SM-20’s RAST-annotated aromatic degradation genes (e.g., nah operon homologs) may show low protein expression due to post-transcriptional regulation. Use knockout mutants to validate gene-function relationships, as proposed in follow-up studies .

Implications for Bioremediation

Q. What makes SM-20 a promising candidate for bioremediation of polyaromatic hydrocarbon (PAH)-contaminated sites?

SM-20’s metabolic versatility (utilizing 23 carbon sources) and stress resilience (e.g., resistance to tetrazolium violet) enable survival in polluted environments. Its genome encodes redundant degradation pathways (e.g., both phn and nah operons), ensuring functional robustness. Field trials should monitor biomass growth (2.5x increase in 30 days) and metabolite toxicity to assess ecological safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.